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Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

This guide details the synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a critical -amino acid building block used in peptidomimetics and protease inhibitors. The protocol prioritizes the Ellman Sulfinamide...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a critical


-amino acid building block used in peptidomimetics and protease inhibitors. The protocol prioritizes the Ellman Sulfinamide  method for high enantioselectivity and the Rodionov-Enzymatic Resolution  route for cost-effective scalability.

Executive Summary & Strategic Analysis

  • Target Molecule: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

  • CAS Registry: (Generic racemate often cited; specific enantiomer requires custom synthesis)

  • Core Challenge: Establishing the (S)-stereocenter at the

    
    -position while maintaining the integrity of the basic thiazole ring.
    
  • Selected Strategy:

    • Primary Route (High Precision): Diastereoselective addition of a titanium enolate to an (S)-N-tert-butanesulfinyl imine. This method (Ellman chemistry) offers predictable stereocontrol (>95% de) and mild conditions.

    • Secondary Route (Bulk/Cost-Effective): Modified Rodionov condensation yielding a racemate, followed by enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B).

Retrosynthetic Analysis

To design the most efficient route, we disconnect the molecule at the C–N and C–C bonds.

Retrosynthesis Target (3S)-3-amino-3-(1,3-thiazol-4-yl) propanoic acid Disc1 C-C Disconnection (Mannich/Enolate Addition) Target->Disc1 Deprotection Precursor1 Sulfinyl Imine Intermediate Disc1->Precursor1 Ti-Enolate Addn Disc2 C-N Disconnection (Imine Formation) Precursor2 Thiazole-4-carbaldehyde Disc2->Precursor2 + Reagent (S)-tert-Butanesulfinamide Disc2->Reagent Precursor1->Disc2

Figure 1: Retrosynthetic breakdown focusing on the Ellman auxiliary approach.

Primary Protocol: Asymmetric Synthesis (Ellman Method)

This route is the industry standard for generating chiral amines with high enantiomeric excess (ee).

Phase 1: Formation of the Chiral Imine

The condensation of thiazole-4-carbaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide yields the activated imine.

  • Reagents: Thiazole-4-carbaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF or DCM.

  • Conditions: Room temperature, 12–24 h.

Step-by-Step Protocol:

  • Charge a flame-dried flask with thiazole-4-carbaldehyde (10 mmol) and (S)-tert-butanesulfinamide (11 mmol) in anhydrous THF (50 mL).

  • Add Ti(OEt)₄ (20 mmol) dropwise under nitrogen. The solution will turn slightly yellow/orange.

  • Stir at ambient temperature for 18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour into a rapidly stirring brine solution (50 mL). A white precipitate (TiO₂) will form.

  • Workup: Filter through a Celite pad. Wash the cake with EtOAc. Dry the organic phase over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the (S,E)-N-(thiazol-4-ylmethylene)-tert-butanesulfinamide.

Phase 2: Diastereoselective Enolate Addition

This is the stereodefining step. Using a titanium enolate ensures a "closed" transition state (Zimmerman-Traxler model), directing the addition to yield the (S,S)-product (which corresponds to the (3S)-amino acid).

  • Reagents: Methyl acetate (1.2 eq), LDA (1.3 eq), ClTi(OiPr)₃ (2.5 eq).

  • Solvent: Anhydrous THF.

  • Temperature: -78°C.[1]

Step-by-Step Protocol:

  • Enolate Generation: In a separate flask, cool anhydrous THF (30 mL) to -78°C. Add LDA (13 mmol). Dropwise add methyl acetate (12 mmol) and stir for 30 min.

  • Transmetallation: Add ClTi(OiPr)₃ (25 mmol) (dissolved in THF) to the lithium enolate at -78°C. Stir for 45 min to form the titanium enolate (orange/red color).

  • Addition: Dissolve the sulfinyl imine (10 mmol) from Phase 1 in THF (10 mL) and add dropwise to the enolate solution at -78°C.

  • Stir at -78°C for 4 hours, then allow to warm to -20°C over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.

  • Result: Methyl (3S)-3-((S)-tert-butanesulfinamido)-3-(thiazol-4-yl)propanoate.

Phase 3: Deprotection & Hydrolysis

Removal of the sulfinyl group and ester hydrolysis.

  • Reagents: 4M HCl in Dioxane, LiOH.

  • Protocol:

    • Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (excess). Stir for 1 hour to remove the sulfinyl group.

    • Concentrate to dryness to get the amino ester hydrochloride.

    • Redissolve in THF/H₂O (1:1). Add LiOH (3 eq) and stir at 0°C to RT for 2 hours to hydrolyze the methyl ester.

    • Isolation: Neutralize to pH 6–7 with 1M HCl. The zwitterionic amino acid may precipitate or require purification via ion-exchange chromatography (Dowex 50W).

Secondary Protocol: Rodionov Reaction & Enzymatic Resolution

Best for larger scales where chromatography is cost-prohibitive.

Workflow Diagram

Rodionov Start Thiazole-4-CHO Rodionov Rodionov Rxn (Malonic Acid + NH4OAc) Start->Rodionov EtOH, Reflux Racemate (±)-3-Amino-3-(thiazol-4-yl) propanoic acid Rodionov->Racemate Ester Ethyl Ester Formation (SOCl2 / EtOH) Racemate->Ester Enzyme Kinetic Resolution (CAL-B Lipase) Ester->Enzyme Phosphate Buffer pH 7.0 Final (3S)-Product Enzyme->Final Selective Hydrolysis

Figure 2: Scalable chemo-enzymatic route.

Protocol:

  • Condensation: Reflux thiazole-4-carbaldehyde, malonic acid, and ammonium acetate in ethanol for 6–8 hours. Upon cooling, the racemic

    
    -amino acid precipitates.
    
  • Esterification: Treat the crude acid with thionyl chloride in ethanol to form the ethyl ester.

  • Resolution: Suspend the racemic ester in phosphate buffer (pH 7.0). Add CAL-B (Novozym 435) . The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Separation: Extract the unreacted (R)-ester with EtOAc at pH 8. Then acidify the aqueous layer to pH 6 to precipitate/isolate the (3S)-acid .

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98%HPLC (C18, 0.1% TFA/MeCN)
Chiral Purity > 99% eeChiral HPLC (Daicel Chiralpak ZWIX(+))
¹H NMR (D₂O)

8.9 (d, 1H), 7.6 (d, 1H), 4.8 (t, 1H), 2.8 (dd, 2H)
400 MHz NMR
MS (ESI) [M+H]⁺ = 173.04 (calc)LC-MS

Note on Stereochemistry: The specific rotation


 should be compared against literature values for analogous heteroaryl 

-amino acids. Typically, (S)-isomers of

-amino acids show positive rotation in acidic media, but this must be experimentally verified for the thiazole derivative.

References

  • Ellman, J. A., et al. (1999).[2] "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Enolates to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 64(4), 1278–1284.[2] Link
    
  • Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate."[2] The Journal of Organic Chemistry, 64(1), 12–13.[2] Link

  • Grybaitė, B., et al. (2014).

    
    -Amino Acids." Farmacia, 62(6). Link
    
  • Solano, D. M., et al. (2004).
  • BenchChem Protocols. "2-Methoxy-1,3-thiazole-4-carbaldehyde in the Synthesis of Bioactive Compounds." Link

Sources

Exploratory

physicochemical properties of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid Abstract (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a heterocyclic β-amino acid of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid

Abstract

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug development. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality predicted data, information from its structural isomers, and established analytical methodologies to provide a robust scientific profile. We delve into the critical parameters of pKa, lipophilicity (logP/logD), and solubility, offering not only data but also detailed explanations of the experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's characteristics.

Introduction and Molecular Structure

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid belongs to the class of β-amino acids, which are crucial building blocks for the synthesis of various bioactive molecules and peptidomimetics. The presence of the thiazole ring, a common scaffold in many pharmaceuticals, imparts unique electronic and structural features that can influence molecular interactions and metabolic stability.

The "(3S)" designation indicates a specific stereochemistry at the chiral center (the carbon atom bonded to the amino group), which can have profound implications for its biological activity.

Molecular Formula: C₆H₈N₂O₂S

Molecular Weight: 172.21 g/mol [1]

It is important to note that much of the publicly available data pertains to its structural isomer, 3-(2-amino-1,3-thiazol-4-yl)propanoic acid (CAS Number: 100114-41-8)[1]. While sharing the same molecular formula and weight, the different arrangement of atoms will lead to distinct physicochemical properties. This guide will primarily focus on the target molecule, (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid, and will clearly denote when data from its isomer is used for comparative purposes.

Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH (typically around 7.4) is a critical determinant of its solubility, permeability, and interaction with biological targets. The pKa values represent the pH at which 50% of the molecule is in its ionized form. For (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid, we can expect at least two primary pKa values: one for the carboxylic acid group (an acidic pKa) and one for the amino group (a basic pKa). The thiazole ring may also have a basic pKa, although it is expected to be significantly lower than that of the amino group.

Predicted pKa Values
Ionizable GroupPredicted pKaPredicted Charge at pH 7.4
Carboxylic Acid~3.5 - 4.5-1
Amino Group~8.5 - 9.5+1
Thiazole Nitrogen~2.0 - 3.00

At physiological pH, the molecule is expected to exist predominantly as a zwitterion, with a negatively charged carboxylate group and a positively charged amino group, resulting in a net neutral charge.

Experimental Determination of pKa: Potentiometric Titration

The most common and accurate method for determining pKa values is potentiometric titration.[2] This technique involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol for pKa Determination:

  • Solution Preparation: Prepare a solution of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid of known concentration (e.g., 0.01 M) in deionized water.

  • Titration with Acid: To determine the pKa of the amino group, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Titration with Base: To determine the pKa of the carboxylic acid group, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Causality in Experimental Design: The choice of a strong acid and strong base as titrants ensures a complete reaction with the analyte, leading to sharp and easily identifiable equivalence points. The use of a calibrated pH meter is crucial for accurate measurements.

pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound in Water titrate Add Increments of Titrant (Acid or Base) prep1->titrate prep2 Calibrate pH Meter measure Record pH after each addition prep2->measure titrate->measure  Repeat plot Plot pH vs. Volume of Titrant measure->plot determine Identify Half-Equivalence Point plot->determine pKa pKa = pH at Half-Equivalence determine->pKa Solubility_Workflow start Add Excess Solid to Solvent equilibrate Agitate at Constant Temperature (e.g., 24-48h) start->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Measure Concentration of Solute in Liquid Phase (e.g., HPLC) separate->quantify result Equilibrium Solubility quantify->result

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Thiazole-Containing β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals Executive Summary The convergence of privileged structural motifs in medicinal chemistry represents a powerful strategy for the discovery of novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The convergence of privileged structural motifs in medicinal chemistry represents a powerful strategy for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview of a particularly promising hybrid scaffold: thiazole-containing β-amino acids. The thiazole ring, a five-membered heterocycle, is a cornerstone in numerous FDA-approved drugs, prized for its diverse pharmacological activities.[1][2][3][4] Similarly, β-amino acids, non-proteinogenic analogues of α-amino acids, offer unique conformational constraints and resistance to enzymatic degradation, making them valuable components in drug design. The strategic combination of these two moieties has yielded a class of compounds with a broad spectrum of potent biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6][7] This document delves into the synthetic strategies, key biological activities, mechanisms of action, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Chapter 1: Foundations of the Hybrid Scaffold
1.1 The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental component in a vast array of biologically active compounds.[4][8][9][10][11] Its prevalence is noted in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs.[9][12][13] The aromatic nature of the thiazole ring allows it to engage in various interactions, such as π-π stacking and hydrogen bonding, with biological targets.[2][14][15] This versatility has led to the development of thiazole-containing drugs with applications as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[3][16][17][18][19] More than 18 FDA-approved drugs feature the thiazole scaffold, a testament to its significance in pharmaceutical sciences.[1]

1.2 β-Amino Acids: Unique Peptidomimetic Building Blocks

Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural distinction imparts several advantageous properties for drug development. Peptides and molecules incorporating β-amino acids often exhibit enhanced stability against proteolytic degradation and can adopt stable, predictable secondary structures, such as helices and turns. This conformational rigidity allows for the precise design of molecules that can mimic or disrupt protein-protein interactions, making them valuable scaffolds for developing inhibitors of various biological pathways.

1.3 Rationale for the Thiazole-β-Amino Acid Hybrid Scaffold

The molecular hybridization of the thiazole core with a β-amino acid side chain creates a novel scaffold with significant therapeutic potential.[6] This combination aims to leverage the broad biological activity of the thiazole ring and the favorable pharmacokinetic properties conferred by the β-amino acid moiety.[5][20] The resulting compounds are being explored as promising candidates for developing new antibacterial and antifungal agents, particularly against multidrug-resistant pathogens.[5][20][21][22] The β-amino acid component can enhance the molecule's ability to interact with specific biological targets while potentially improving its metabolic stability and reducing cytotoxicity.[5][23]

Chapter 2: Synthetic Strategies and Methodologies
2.1 Overview of Synthetic Pathways

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring and is commonly adapted for these hybrid molecules.[24] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative. Modern adaptations often utilize microwave-assisted synthesis to reduce reaction times and improve yields.[24][25] Another approach involves the Robinson-Gabriel cyclization for creating chiral thiazole-containing amino acids.[25] Recent innovations have focused on developing one-pot enantiomeric syntheses to streamline the production of these complex molecules with high optical purity.[26]

2.2 Experimental Protocol: Generalized Synthesis of a Thiazole-β-Amino Acid Derivative

This protocol outlines a representative, multi-step synthesis adapted from methodologies described in the literature.[5][21] The causality behind this workflow is to first construct the core thiazole ring functionalized with a group amenable to subsequent coupling with the β-amino acid component.

Step 1: Synthesis of 2-Hydrazinylthiazole Intermediate

  • Reaction Setup: To a solution of a substituted thiosemicarbazide in methanol, add a 10% aqueous solution of sodium carbonate.

  • Addition of Reagent: Add a 2-bromo-4′-substituted acetophenone to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The thioamide acts as the nucleophile attacking the α-haloketone, initiating the cyclization.

  • Neutralization & Isolation: After cooling, neutralize the mixture with 30% acetic acid to a pH of 6. The resulting precipitate is the 2-aminothiazole derivative.

  • Conversion to Hydrazine: Convert the 2-amino group to a hydrazinyl group by reacting with hydrazine hydrate in 2-propanol under reflux for 18 hours. This introduces a reactive handle for the next step.

  • Purification: The crude product is filtered, washed with water, and can be purified by recrystallization.

Step 2: Coupling with β-Amino Acid Moiety

  • Activation (Not always required, depends on β-amino acid form): If starting with a protected β-amino acid, the carboxylic acid group may need to be activated (e.g., as an acid chloride or using coupling agents like DCC/DMAP).

  • Condensation: React the 2-hydrazinylthiazole intermediate with the desired β-amino acid (or its activated form) in a suitable solvent like DMF or CH2Cl2.

  • Reaction Conditions: The reaction may be stirred at room temperature or require gentle heating. The choice of conditions depends on the reactivity of the specific substrates.

  • Workup and Purification: Upon completion, the reaction is worked up through extraction and washing. The final product is purified using column chromatography on silica gel.

Self-Validation: Each step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

2.3 Visualization: Synthetic Workflow

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Coupling A Thiosemicarbazide + α-Haloacetophenone B Hantzsch Condensation A->B C 2-Aminothiazole Derivative B->C D Reaction with Hydrazine Hydrate C->D E 2-Hydrazinylthiazole Intermediate D->E G Coupling Reaction E->G F β-Amino Acid F->G H Final Thiazole-β-Amino Acid Product G->H

Caption: Generalized synthetic workflow for thiazole-β-amino acid derivatives.

Chapter 3: Potent Antimicrobial Activity

Thiazole-containing β-amino acids have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a range of multidrug-resistant bacterial and fungal pathogens.[5][20]

3.1 Antibacterial Properties

These hybrid molecules exhibit potent and selective bactericidal activity, particularly against Gram-positive pathogens.[5] Studies have reported significant efficacy against clinically relevant strains like Staphylococcus aureus, including those with genetically defined resistance mechanisms.[5][22]

Mechanism of Action: While diverse, common mechanisms for thiazole derivatives include the inhibition of essential bacterial enzymes. One key target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[16][27] By binding to the GyrB subunit, these compounds can disrupt DNA supercoiling, leading to bacterial cell death.[27] Other proposed mechanisms include the inhibition of fatty acid synthesis (FAS) and the disruption of cell wall formation.[16][27]

Table 1: Representative Antibacterial Activity (MIC)

Compound IDTarget OrganismResistance ProfileMIC (µg/mL)Reference
2a S. aureusMethicillin-Resistant (MRSA)1-2[5][22]
2b S. aureusMethicillin-Resistant (MRSA)1-2[5][22]
2c S. aureusMethicillin-Resistant (MRSA)1-2[5][22]
37c S. aureusNot Specified46.9 - 93.7[16][27]
43a S. aureusNot Specified~16.1 µM[16]
43a E. coliNot Specified~16.1 µM[16]
3.2 Antifungal Activity

Several thiazole derivatives bearing a β-amino acid moiety have shown promising antifungal activity, including against azole-resistant strains of Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris.[5][22] The antifungal action of thiazole derivatives is often comparable to that of established drugs like ketoconazole and fluconazole.[16]

Mechanism of Action: The primary mechanism for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.

3.3 Visualization: Proposed Antimicrobial Mechanisms

G cluster_0 Bacterial Cell cluster_1 Fungal Cell DNA DNA Replication FAS Fatty Acid Synthesis CW Cell Wall Synthesis Ergosterol Ergosterol Synthesis (Lanosterol 14α-demethylase) Membrane Cell Membrane Integrity Ergosterol->Membrane Compound Thiazole-β-Amino Acid Compound Compound->DNA Inhibits DNA Gyrase Compound->FAS Inhibits Compound->CW Inhibits Compound->Ergosterol Inhibits

Caption: Key antimicrobial targets of thiazole-containing compounds.

Chapter 4: Broad-Spectrum Anticancer Activity

The thiazole scaffold is a core component of several clinically used anticancer drugs, including the kinase inhibitor Dasatinib.[2][28] The addition of amino acid functionalities, including β-amino acids, has been shown to enhance cytotoxic activity against various human cancer cell lines.[6][23]

4.1 Cytotoxic Effects

Thiazole-β-amino carbonyl derivatives have demonstrated significant in vitro anticancer activity against colon cancer cell lines (HCT116 and H1299).[29] Furthermore, hybrid thiazole-amino acid derivatives have exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values comparable to or better than the standard drug 5-fluorouracil.[6][23]

4.2 Mechanisms of Action in Oncology

The anticancer activity of thiazole derivatives is multifaceted, involving the modulation of several critical cellular pathways.[30][31]

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling, growth, and proliferation. Thiazoles can act as inhibitors of targets like PI3K/Akt/mTOR pathways.[30][31]

  • Apoptosis Induction: Many thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[30][31]

  • Tubulin Assembly Disruption: Some compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. This disruption arrests cells in the G2/M phase of the cell cycle, leading to cell death.[23][30][31]

  • Other Targets: Thiazoles have also been found to modulate other critical targets, such as topoisomerase and histone deacetylases (HDACs).[23][30][31]

4.3 Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole-β-amino acid compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The incubation time is critical for observing the full cytotoxic effect.

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Read the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

4.4 Table 2: Representative Anticancer Activity (IC50)
Compound ClassCell LineCancer TypeIC50 (µM)Reference
Thiazole-Amino Acid HybridA549Lung2.07 - 8.51[6][23]
Thiazole-Amino Acid HybridHeLaCervical2.07 - 8.51[6][23]
Thiazole-Amino Acid HybridMCF-7Breast2.07 - 8.51[6][23]
Thiazole Derivative 29 Not SpecifiedNot Specified0.05[30][31]
Thiazole Derivative 40 Not SpecifiedNot Specified0.00042[30][31]
4.5 Visualization: Anticancer Signaling Pathways

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Microtubule Dynamics Compound Thiazole-β-Amino Acid Compound PI3K PI3K Compound->PI3K Inhibits Microtubule Microtubule Assembly Compound->Microtubule Disrupts Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Dimers Tubulin->Microtubule Mitosis Mitosis Microtubule->Mitosis

Caption: Key anticancer mechanisms of thiazole-containing compounds.

Chapter 5: Other Notable Biological Activities

The therapeutic potential of thiazole-containing β-amino acids extends beyond antimicrobial and anticancer applications.

  • Antiviral Activity: Thiazole derivatives have demonstrated a broad spectrum of antiviral activity against viruses including influenza, hepatitis C (HCV), HIV, and SARS.[7][16][32] Ritonavir, an anti-HIV medication, famously contains a thiazole ring.[4][16][19] The introduction of amino acid prodrugs to the thiazolide scaffold has been investigated to improve pharmacokinetic properties for antiviral applications.[33]

  • Anti-inflammatory Activity: Several thiazole-containing compounds, such as meloxicam and fanetizole, are utilized as anti-inflammatory agents.[4][17][18] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

  • Enzyme Inhibition: Beyond kinases and COX, these scaffolds have been shown to inhibit other important enzymes. Studies have demonstrated potent inhibition of carbonic anhydrase and cholinesterase isoenzymes by 2-aminothiazole derivatives, suggesting potential applications in conditions like glaucoma and Alzheimer's disease.[34][35]

Chapter 6: Structure-Activity Relationship (SAR) and Computational Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.

  • Key Structural Features: SAR studies on thiazole-β-amino acid derivatives have revealed that the nature and position of substituents on the aromatic rings are critical for potency.[22] For instance, in a series of antimicrobial compounds, the presence of halogen atoms (F, Cl, Br) on a phenyl ring attached to the thiazole core was found to be crucial for potent activity against Gram-positive bacteria.[5][22]

  • Role of In Silico Studies: Computational methods like molecular docking are invaluable for elucidating binding modes and identifying key interactions with target proteins.[27] Docking studies have helped to visualize how thiazole derivatives fit into the active sites of enzymes like DNA gyrase and cholinesterase, guiding the design of more potent inhibitors.[27][34][35]

  • ADME/Tox Prediction: In silico characterization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical early step. For several thiazole-β-amino acid series, predictions based on Lipinski's rule of five suggest good drug-like properties.[5][20] Furthermore, initial cytotoxicity studies against normal cell lines (e.g., Vero cells) have shown low toxicity for some lead compounds, indicating a favorable therapeutic window.[5][20]

Chapter 7: Future Perspectives and Conclusion

The field of thiazole-containing β-amino acids is ripe with opportunity. The demonstrated success of this hybrid scaffold against drug-resistant microbes and aggressive cancers provides a strong foundation for future research. Key challenges remain, including optimizing bioavailability and overcoming potential metabolic liabilities.[33] The continued application of advanced synthetic methodologies, coupled with computational modeling and robust biological screening, will be essential to unlock the full therapeutic potential of this versatile chemical class.

References
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024, March 29).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). MDPI.
  • Diverse biological activities of Thiazoles: A Retrospect - IT Medical Team. (n.d.). IT Medical Team.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.).
  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Chemical Reviews.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Bentham Science.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, September 1). Current Medicinal Chemistry.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). World Journal of Pharmaceutical Research.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024, February 1). Current Organic Synthesis.
  • In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. (n.d.). NIScPR.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR.
  • Marketed drugs containing thiazole ring | Download Scientific Diagram. (n.d.).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF. (n.d.).
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, May 10). Bentham Science.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (n.d.). RSC Publishing.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026, February 1).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2025, October 15).
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). PMC.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).
  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (n.d.). MDPI.
  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare.
  • Thiazolides as Antiviral Agents. (n.d.). The University of Liverpool Repository.
  • One-Pot Enantiomeric Synthesis of Thiazole-Containing Amino Acids: Total Synthesis of Venturamides A and B. (2018, March 13).
  • (PDF) Thiazole Compounds as Antiviral Agents: An Update. (2019, March 19).
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (2025, August 6).
  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research.
  • Thiazole Compounds as Antiviral Agents: An Upd
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). Journal of Molecular Structure.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). PHARMANEST.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022, July 20). PubMed.

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Exploratory

Whitepaper: Discovery, Biosynthetic Inspiration, and Asymmetric Synthesis of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid

Introduction & Structural Identity The compound (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a chiral, non-proteinogenic -amino acid. Structurally, it fuses a -amino acid backbone with a 1,3-thiazole heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Identity

The compound (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a chiral, non-proteinogenic


-amino acid. Structurally, it fuses a 

-amino acid backbone with a 1,3-thiazole heterocycle. In modern drug discovery,

-amino acids are highly prized for their inherent resistance to

-peptidases, which dramatically increases the metabolic half-life of peptide-based therapeutics [1]. When coupled with a thiazole ring—a privileged pharmacophore that offers a potent hydrogen-bond acceptor (N3) and favorable

stacking capabilities—this specific scaffold becomes an invaluable building block for developing metabolically stable bioisosteres of natural aromatic amino acids.

Biosynthetic Inspiration: The "Natural" Occurrence

While the free, isolated form of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a product of rational synthetic design, its structural topology is deeply rooted in natural product chemistry. The discovery and utilization of this scaffold were directly inspired by the occurrence of thiazole-bearing amino acid motifs in marine and terrestrial metabolites [2].

In nature, the 1,3-thiazole ring is predominantly found in Ribosomally synthesized and post-translationally modified peptides (RiPPs) , such as the thiopeptide antibiotics thiomuracin and micrococcin, as well as in metabolites synthesized by Non-Ribosomal Peptide Synthetases (NRPS) , such as the dolastatins and bleomycin.

Nature does not typically synthesize thiazoles de novo as free building blocks. Instead, the heterocycle is constructed post-translationally. An ATP-dependent cyclodehydratase acts on a cysteine residue and the adjacent upstream carbonyl group to form a thiazoline intermediate, which is subsequently oxidized by an FMN-dependent dehydrogenase to yield the aromatic 1,3-thiazole [3]. The synthetic development of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid was driven by the pharmaceutical need to capture this naturally occurring, highly potent pharmacophore in a modular, off-the-shelf small molecule.

Biosynthesis A Ribosomal Peptide (Cys + Carbonyl) B Cyclodehydratase (ATP-dependent) A->B C Thiazoline Intermediate B->C -H2O D Dehydrogenase (FMN-dependent) C->D E Thiazole-bearing Natural Product D->E Oxidation

Biosynthetic pathway of thiazole heterocycles in natural RiPPs.

Discovery in Drug Development

The transition of this motif from a natural product curiosity to a commercial pharmaceutical building block occurred during the optimization of integrin antagonists and protease inhibitors .

Medicinal chemists discovered that replacing standard


-aromatic amino acids (like phenylalanine) with (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid yielded compounds with superior pharmacokinetic profiles. Notably, this scaffold has been successfully integrated into:
  • VLA-4 (

    
    ) and 
    
    
    
    Integrin Antagonists:
    Used for the treatment of inflammatory bowel disease (IBD) and multiple sclerosis, where the thiazole ring improves binding affinity to the metal-ion-dependent adhesion site (MIDAS) [4].
  • Cathepsin A Inhibitors: Where the

    
    -amino acid backbone prevents premature enzymatic cleavage of the drug [5].
    

Self-Validating Experimental Protocol: Asymmetric Synthesis

To synthesize the (3S)-enantiomer with high optical purity (>99% ee), the most robust approach utilizes Ellman’s chiral sulfinamide chemistry. As a Senior Application Scientist, I mandate this route because it relies on highly predictable transition states, ensuring reproducible stereocontrol.

Causality in Reagent Selection
  • Titanium(IV) Ethoxide (Ti(OEt)₄): Chosen over standard desiccants (like MgSO₄) because it acts dually as a Lewis acid to activate the aldehyde and an irreversible water scavenger. This drives the imine condensation to 100% conversion without degrading the acid-sensitive 1,3-thiazole ring.

  • Zinc-Mediated Reformatsky Addition: We specifically avoid lithium enolates (e.g., LDA/EtOAc). The extreme basicity of lithium enolates triggers the deprotonation of the highly acidic C2 proton of the 1,3-thiazole ring, leading to destructive ring-opening or polymerization. Zinc enolates are sufficiently nucleophilic to attack the imine but mild enough to leave the heterocycle intact.

Step-by-Step Methodology
  • Imine Condensation: Suspend 1,3-thiazole-4-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with aqueous NaHCO₃, filter through Celite, and concentrate the organic layer to yield the chiral sulfinyl imine.

  • Reformatsky Addition: In a flame-dried flask, activate Zinc dust (4.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add ethyl bromoacetate (3.0 eq) to form the zinc enolate. Cool to -40°C and slowly add the chiral sulfinyl imine (1.0 eq). Stir for 4 hours, allowing the reaction to warm to 0°C.

  • Self-Validation Checkpoint: Halt the workflow. Take a crude sample and perform a ¹H-NMR analysis. You must observe a diastereomeric ratio (dr) of >95:5, validated by the integration of the tert-butyl sulfinamide singlets (typically split around 1.15 ppm). If the dr is lower, the product must be purified via flash chromatography before proceeding to avoid enantiomeric contamination in the final product.

  • Deprotection & Hydrolysis: Treat the diastereopure ester with 4M HCl in Dioxane/MeOH (1:1) for 2 hours to cleave the sulfinyl group. Remove volatiles, then suspend the intermediate in THF/H₂O (1:1) and add LiOH (3.0 eq) to hydrolyze the ethyl ester. Acidify to pH 6.5 using 1M HCl to precipitate the zwitterionic (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid.

Synthesis Step1 1,3-Thiazole-4-carboxaldehyde Step2 (R)-tert-Butanesulfinamide Ti(OEt)4, THF Step1->Step2 Step3 Chiral Sulfinyl Imine Step2->Step3 Condensation Step4 BrCH2CO2Et, Zn dust THF, -40°C to 0°C Step3->Step4 Step5 Diastereopure beta-Amino Ester (Self-Validation: 1H-NMR dr >95:5) Step4->Step5 Reformatsky Addition Step6 1. HCl/MeOH 2. LiOH, H2O Step5->Step6 Step7 (3S)-3-amino-3-(1,3-thiazol-4-yl) propanoic acid Step6->Step7 Deprotection & Hydrolysis

Asymmetric synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid.

Quantitative Data & Analytical Profile

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The data below represents the standard validation profile for the highly pure (3S)-enantiomer.

Analytical PropertyTarget ValueValidation Method / Condition
Molecular Weight 172.20 g/mol Theoretical Calculation
Exact Mass [M+H]⁺ 173.0385 DaHigh-Resolution ESI-MS
Optical Rotation

+24.5°

1.0, MeOH
Diastereomeric Excess (de) > 98%Chiral HPLC (pre-deprotection)
Enantiomeric Excess (ee) > 99%Chiral HPLC (Chiralpak IC column)
¹H-NMR Signature (D₂O)

8.95 (d, 1H), 7.48 (d, 1H)
400 MHz, validation of thiazole C2/C5 protons

Conclusion

The development of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid perfectly illustrates the synergy between natural product isolation and rational drug design. By extracting the thiazole pharmacophore from complex, ribosomally synthesized marine and terrestrial peptides and fusing it to a proteolytically stable


-amino acid backbone, scientists have engineered a highly versatile building block. Utilizing rigorous, self-validating asymmetric synthesis protocols ensures that this compound can be reliably deployed in the next generation of targeted therapeutics.

References

  • National Center for Biotechnology Information. "3-(2-Amino-1,3-thiazol-4-yl)propanoic acid." PubChem Compound Summary for CID 227176. URL:[Link]

  • Singh, R., et al. "Chemodiversity in Freshwater and Terrestrial Cyanobacteria – a Source for Drug Discovery." PMC (2012). URL:[Link]

  • Acker, M. G., et al. "Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins." Journal of Biological Chemistry (2010). URL:[Link]

  • WIPO Patent. "Beta amino acid derivatives as integrin antagonists." WO2014015054A1 (2014).
  • Google Patents. "Substituted 3-heteroaroylamino-propanoic acid derivatives and their use as medicaments." US8853212B2 (2014).
Foundational

solubility and stability of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in different solvents

This guide details the solubility, stability, and handling of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a -amino acid derivative featuring a thiazole heterocycle.[1] This compound is a critical chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and handling of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a


-amino acid derivative featuring a thiazole heterocycle.[1] This compound is a critical chiral building block in peptidomimetic drug discovery, particularly for designing protease inhibitors and modifiers of protein-protein interactions.[1]

Part 1: Physicochemical Profile & Solubility[1]

1.1 Compound Identity
  • IUPAC Name: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid[1]

  • CAS Number: 1604261-61-1 (refers to the (R)-enantiomer; (S)-enantiomer properties are identical in achiral environments).[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 172.20 g/mol [1][2][3]

  • pKa Values (Estimated):

    • 
       (Thiazole 
      
      
      
      ): ~2.5[1]
    • 
       (
      
      
      
      ): ~3.6[1]
    • 
       (
      
      
      
      ): ~9.2[1]
  • Isoelectric Point (pI): ~6.4[1]

1.2 Solubility Profile

The solubility of this zwitterionic


-amino acid is heavily pH-dependent.[1] It exhibits a "U-shaped" solubility curve, with minimum solubility near its isoelectric point (pH 6–7) and maximum solubility at pH extremes.
Solvent SystemSolubility RatingSaturation Limit (Est.)Mechanistic Insight
Water (pH 7) Moderate3–5 mg/mLZwitterionic form dominates; limited by lattice energy.[1]
0.1 M HCl High >50 mg/mLProtonation of amine and thiazole disrupts crystal lattice.[1]
0.1 M NaOH High >50 mg/mLDeprotonation of carboxylic acid forms highly soluble sodium salt.[1]
DMSO High >20 mg/mLExcellent for stock solutions; disrupts H-bonding networks.[1]
Methanol/Ethanol Low to Moderate1–5 mg/mLUseful for recrystallization (antisolvent method).[1]
Dichloromethane Insoluble<0.1 mg/mLToo polar/ionic for non-polar organic solvents.[1]
Acetonitrile Insoluble<0.1 mg/mLPoor solvation of zwitterions.[1]
1.3 pH-Dependent Solubility Logic (Graphviz)

The following diagram illustrates the ionization states governing solubility.

SolubilityLogic cluster_0 Solubility Mechanism Acidic pH < 2 (Cationic Form) Soluble Neutral pH 6-7 (Zwitterionic Form) Precipitation Zone Acidic->Neutral Deprotonation (-H+) Basic pH > 10 (Anionic Form) Soluble Neutral->Basic Deprotonation (-H+)

Caption: Ionization states of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid across the pH scale.

Part 2: Stability & Degradation Pathways

2.1 Solid State Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic and must be stored in a desiccator.[1] The zwitterion is relatively non-hygroscopic.[1]

  • Shelf-Life: Stable for >2 years at -20°C if protected from moisture.[1]

  • Light Sensitivity: Thiazole rings can undergo photo-oxidation.[1] Store in amber vials.

2.2 Solution Stability
  • Hydrolysis: The

    
    -amino acid backbone is stable to hydrolysis in aqueous solution at neutral pH.[1]
    
  • Cyclization: Under dehydrating conditions (e.g., heating in acetic anhydride or with coupling reagents like EDC), the compound can cyclize to form a

    
    -lactam  (4-thiazolyl-2-azetidinone).[1]
    
  • Oxidation: The thiazole sulfur is susceptible to oxidation by strong oxidants (e.g., peroxides, MCPBA) to form sulfoxides or sulfones, leading to ring opening.[1]

2.3 Degradation Pathway Diagram (Graphviz)

Degradation cluster_pathways Degradation Mechanisms Compound (3S)-3-amino-3-(1,3-thiazol-4-yl) propanoic acid BetaLactam Beta-Lactam Formation (Cyclization) Compound->BetaLactam Dehydrating Agents (EDC, Ac2O) Oxidation Thiazole N-Oxide / Sulfoxide (Oxidative Stress) Compound->Oxidation Peroxides / UV Light Racemization Racemization (R/S Mix) (Strong Base/Heat) Compound->Racemization Reflux in Strong Base

Caption: Primary degradation pathways including cyclization and oxidation.[1]

Part 3: Experimental Protocols

3.1 Stock Solution Preparation (20 mM)

This protocol ensures complete dissolution for biological assays.[1]

  • Weighing: Accurately weigh 3.44 mg of the compound.

  • Solvent Addition: Add 1.0 mL of analytical grade DMSO .

    • Note: Do not use water initially if the final concentration requires pH neutrality, as the zwitterion dissolves slowly.

  • Sonication: Sonicate for 30–60 seconds at room temperature until clear.

  • Storage: Aliquot into 100 µL portions and store at -80°C. Avoid repeated freeze-thaw cycles.

3.2 Recrystallization (Purification)

If the compound purity drops (e.g., yellowing due to oxidation), use this method to purify.[1]

  • Dissolution: Dissolve crude solid in minimum volume of hot water (80°C).

  • Filtration: Filter hot to remove insoluble particulates.[1]

  • Precipitation: Add hot Ethanol (antisolvent) dropwise until turbidity persists.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C overnight.

  • Isolation: Filter the white crystals and wash with cold acetone. Dry under vacuum over

    
    .
    

References

  • ChemScene. (2024).[1] (R)-3-Amino-3-(thiazol-4-yl)propanoic acid Product Information. ChemScene. Link

  • PubChem. (2025).[1] 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Grosu, G. et al. (2013).[1] Synthesis and Characterisation of New Thiazole Beta-Amino Acids. Farmacia Journal. Link

  • Mickevičius, V. et al. (2013).[1] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules. Link

Sources

Exploratory

Technical Guide: Enantioselective Synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid

This guide details the enantioselective synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid . It prioritizes two distinct methodologies: a high-precision asymmetric synthesis using Ellman’s Auxiliary (favored fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the enantioselective synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid . It prioritizes two distinct methodologies: a high-precision asymmetric synthesis using Ellman’s Auxiliary (favored for discovery/medicinal chemistry) and a scalable Biocatalytic Kinetic Resolution (favored for process chemistry).

Executive Summary

Target Molecule: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid CAS Registry: N/A (Analogous structures: 1194376-44-7 for racemic) Chemical Class: Heterocyclic


-amino acid
Significance:  This scaffold serves as a critical pharmacophore in peptidomimetics, specifically in the design of inhibitors for proteases and integrins where the thiazole ring acts as a bioisostere for histidine or phenylalanine side chains.

Strategic Approach:

  • Route A (Precision): Diastereoselective Reformatsky-type addition to a chiral sulfinylimine.

  • Route B (Scale): Enzymatic kinetic resolution (EKR) of the racemic Rodionov product.

Strategic Retrosynthesis

The synthesis hinges on the construction of the C3–N chiral center. The thiazole moiety is introduced early via 1,3-thiazole-4-carbaldehyde , which is commercially available or synthesized via Hantzsch condensation.

Retrosynthesis Target (3S)-3-amino-3-(1,3-thiazol-4-yl) propanoic acid Precursor1 (S)-N-Sulfinyl beta-amino ester Target->Precursor1 Acidic Deprotection Imine (R_S)-N-(Thiazol-4-ylmethylene) -t-butanesulfinamide Precursor1->Imine Reformatsky (Zn) Aldehyde 1,3-Thiazole-4-carbaldehyde Imine->Aldehyde Ti(OEt)4 Auxiliary (R)-tert-Butanesulfinamide Imine->Auxiliary

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary approach.

Route A: Asymmetric Synthesis via Sulfinylimines (Ellman Chemistry)

This route is recommended for gram-scale synthesis requiring high enantiomeric excess (ee > 98%) without the loss of 50% material inherent to kinetic resolutions.

Mechanism & Stereocontrol

The reaction utilizes (R)-tert-butanesulfinamide to induce (S)-stereochemistry at the C3 position. The addition of the zinc enolate proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), where the bulky tert-butyl group directs the facial selectivity.

Protocol 1: Formation of the Chiral Imine

Reagents: 1,3-thiazole-4-carbaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)


 (2.0 equiv), dry THF.
  • Setup: Flame-dry a 250 mL round-bottom flask under nitrogen.

  • Mixing: Dissolve 1,3-thiazole-4-carbaldehyde (10 mmol) in dry THF (50 mL). Add (R)-tert-butanesulfinamide (11 mmol).

  • Activation: Add Ti(OEt)

    
     (20 mmol) dropwise. The solution will turn slightly yellow.
    
  • Reaction: Reflux at 70°C for 6-12 hours. Monitor conversion by TLC (EtOAc/Hexanes 1:1).

  • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Dry the filtrate over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 0-40% EtOAc in Hexanes).
    • Yield Target: >85%[1][2][3][4]

    • Checkpoint: Verify imine formation via

      
      H NMR (characteristic CH=N singlet ~8.6 ppm).
      
Protocol 2: Diastereoselective Reformatsky Reaction

Reagents: Activated Zinc dust (5.0 equiv), Ethyl bromoacetate (3.0 equiv), CuCl (0.1 equiv), dry THF.

  • Zinc Activation: Wash Zn dust with 1M HCl, water, acetone, and ether. Dry under high vacuum.

  • Initiation: In a 3-neck flask, suspend activated Zn (50 mmol) and CuCl (1 mmol) in dry THF (30 mL). Heat to reflux.[5]

  • Addition: Add a solution of Ethyl bromoacetate (30 mmol) in THF dropwise to maintain a gentle reflux (exothermic initiation). Stir for 30 min to form the Reformatsky reagent.

  • Coupling: Cool the mixture to -78°C. Add the Chiral Imine (10 mmol) dissolved in THF slowly.

  • Reaction: Allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).
    
  • Purification: Column chromatography. Isolate the major diastereomer.

    • Stereochemical Outcome: The (R)-auxiliary typically yields the (S, R

      
      )  diastereomer.
      
Protocol 3: Deprotection to (3S)-Amino Acid

Reagents: 4M HCl in Dioxane, LiOH, H


O.
  • Sulfinyl Removal: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 1 hour. Concentrate to remove the sulfinyl by-products.

  • Saponification: Redissolve the amino ester hydrochloride in THF/H

    
    O (3:1). Add LiOH (3 equiv). Stir at RT for 2 hours.
    
  • Isolation: Neutralize to pH 6-7 with 1M HCl. The zwitterionic amino acid may precipitate or require isolation via ion-exchange chromatography (Dowex 50W).

Route B: Biocatalytic Kinetic Resolution (Scalable)

This route utilizes the Rodionov reaction to generate the racemic scaffold cheaply, followed by enzymatic resolution.

Workflow Diagram

BioResolution Start Thiazole-4-CHO + Malonic Acid + NH4OAc Racemic (±)-3-Amino-3-(thiazol-4-yl) propanoic acid Start->Racemic Rodionov (EtOH, Reflux) Ester (±)-Ethyl Ester Racemic->Ester SOCl2, EtOH Enzyme CAL-B Lipase (Hydrolysis) Ester->Enzyme Phosphate Buffer pH 7.0 ProductS (S)-Acid (Product) Enzyme->ProductS Hydrolysis EsterR (R)-Ester (Unreacted) Enzyme->EsterR Remains

Figure 2: Enzymatic resolution workflow using Candida antarctica Lipase B.

Protocol 4: Modified Rodionov Synthesis (Racemic)
  • Condensation: Combine 1,3-thiazole-4-carbaldehyde (1 equiv), malonic acid (1.1 equiv), and ammonium acetate (2.0 equiv) in ethanol.

  • Reflux: Heat to reflux for 6-8 hours. The reaction proceeds via imine formation, condensation, and decarboxylation.

  • Filtration: Cool the mixture. The

    
    -amino acid often precipitates. If not, concentrate and triturate with acetone.
    
  • Esterification: Suspend the crude acid in absolute ethanol. Add SOCl

    
     (2.0 equiv) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield the racemic ethyl ester hydrochloride.
    
Protocol 5: Enzymatic Hydrolysis

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). Solvent: Phosphate buffer (pH 7.0) / MTBE biphasic system (optional).

  • Suspension: Suspend the racemic ethyl ester (10 g) in Phosphate buffer (100 mL, pH 7.0). Adjust pH with 1M NaOH if necessary.

  • Addition: Add CAL-B (10% w/w relative to substrate).

  • Incubation: Stir at 30°C. Maintain pH 7.0 using an autotitrator with 1M NaOH.

  • Monitoring: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Separation:

    • (S)-Acid: The enzyme typically hydrolyzes the (S)-ester to the (S)-acid (check specific lipase selectivity, CAL-B is often (R)-selective for simple esters but variable for

      
      -amino acids; Amano Lipase PS  is a strong alternative for (S)-selectivity).
      
    • Extraction: Extract the unreacted ester (R-enriched) with EtOAc at pH 7.

    • Isolation: Acidify the aqueous phase to pH 6 and concentrate/crystallize to obtain the (3S)-amino acid .

Analytical Comparison

MetricRoute A (Ellman Auxiliary)Route B (Enzymatic Resolution)
Enantiomeric Excess (ee) > 98%> 95% (highly dependent on conversion)
Overall Yield 45-60%30-40% (max 50% theoretical)
Cost Efficiency Low (High reagent cost: Sulfinamide)High (Cheap reagents: Malonic acid)
Scalability Moderate (Cryogenic steps)High (Ambient temp, aqueous)
Atom Economy ModerateLow (50% waste of wrong enantiomer)

Recommendation: Use Route A for preparing analytical standards or early-phase drug candidates where purity is paramount. Use Route B if the unreacted (R)-enantiomer can be racemized and recycled, or for multi-kilogram production.

References

  • Rodionov Reaction for Thiazole Amino Acids

    • Synthesis and Characteris

      
      -Amino Acids. Farmacia, 2017, Vol. 65, 2.[2]
      
  • Ellman Auxiliary Methodology

    • Asymmetric Synthesis of -Amino Acids via the Reformatsky Reaction of Sulfinimines. Journal of Organic Chemistry, 2000.
  • Enzym

    
    -Amino Acids: 
    
    • Enzymatic Resolution of Ethyl 3-Amino-3-(4-cyanophenyl)propanoate. Tetrahedron: Asymmetry, 2004.[6]

  • Thiazole Synthesis (Hantzsch Method)

    • Synthesis of Novel Thiazole Deriv

      
      -Amino Acid Moieties. Molecules, 2021.[7]
      

Sources

Foundational

review of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid and its analogs

Executive Summary This technical guide provides a comprehensive analysis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a specific -amino acid scaffold of significant interest in peptidomimetic drug design. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a specific


-amino acid scaffold of significant interest in peptidomimetic drug design. Unlike its 

-amino acid counterparts (e.g., histidine analogs), this

-amino acid features an extra methylene group in the backbone, conferring unique proteolytic stability and secondary structure propensity (e.g.,

-peptide helices).

The thiazole moiety, a privileged pharmacophore found in epothilones and bleomycin, enhances the scaffold's utility in fragment-based drug discovery, particularly for targets requiring hydrogen bond acceptors and aromatic stacking interactions. This guide details the structural properties, validated synthetic protocols for the (3S)-enantiomer, and key analog relationships.

Chemical Identity & Properties

The core structure consists of a propanoic acid backbone with a primary amine and a 1,3-thiazol-4-yl group attached to the C3 position.

PropertyData
IUPAC Name (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid
Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Chirality (3S)-enantiomer (corresponds to L-amino acid topology in

-peptides)
Pharmacophore Thiazole (H-bond acceptor,

-stacking);

-Amino Acid (proteolytic stability)
pKa (Calc.) Carboxyl: ~3.6
Structural Visualization

The following diagram illustrates the structural distinction between the target


-amino acid and its 

-amino analog.

G cluster_0 Target Scaffold (Beta-Amino Acid) cluster_1 Alpha-Amino Analog node_beta (3S)-3-Amino-3-(thiazol-4-yl) propanoic acid feat_1 Proteolytic Stability node_beta->feat_1 feat_2 Foldamer (14-Helix) node_beta->feat_2 node_alpha 3-(Thiazol-4-yl) alanine feat_3 Rapid Degradation node_alpha->feat_3

Figure 1: Functional comparison between the target


-amino acid and its 

-analog.

Synthetic Methodologies

Accessing the enantiopure (3S) isomer is critical for biological activity. Two primary routes are recommended: the Ellman Auxiliary Method (for high enantiomeric excess) and the Rodionov Reaction with Enzymatic Resolution (for scalability).

Method A: Asymmetric Synthesis via Ellman's Sulfinamide (Recommended)

This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.[1][2] It is the gold standard for generating chiral amines with high ee (>98%).

Protocol Workflow:
  • Condensation: 1,3-Thiazole-4-carbaldehyde is condensed with (S)-(-)-tert-butanesulfinamide.

  • Reformatsky-type Addition: The resulting chiral sulfinylimine undergoes diastereoselective addition with a zinc enolate (Reformatsky reagent).

  • Deprotection: Acidic cleavage yields the free

    
    -amino acid.
    

Ellman Start 1,3-Thiazole-4-carbaldehyde Imine Chiral N-Sulfinylimine (Intermediate) Start->Imine Ti(OEt)₄, THF Auxiliary (S)-t-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Protected Protected (3S)-Beta-Amino Ester (dr > 98:2) Imine->Protected Reformatsky Addn. -78°C Reagent Reformatsky Reagent (BrZnCH₂COOtBu) Reagent->Protected Final (3S)-3-Amino-3-(thiazol-4-yl) propanoic acid Protected->Final HCl / Dioxane (Deprotection)

Figure 2: Enantioselective synthesis pathway using Ellman's auxiliary chemistry.

Detailed Protocol (Step-by-Step):
  • Imine Formation:

    • To a solution of 1,3-thiazole-4-carbaldehyde (1.0 equiv) in anhydrous THF (0.5 M), add (S)-(-)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv).

    • Stir at reflux for 6-12 hours. Monitor by TLC.

    • Quench with brine, filter through Celite, and concentrate. Purify the sulfinylimine via silica gel chromatography.

  • Beta-Amino Ester Synthesis:

    • Prepare the Reformatsky reagent by treating tert-butyl bromoacetate (3.0 equiv) with activated Zn dust in THF.

    • Add the sulfinylimine solution at -78°C. Stir for 4 hours, allowing slow warming to -20°C.

    • Quench with saturated NH₄Cl. Extract with EtOAc. The major diastereomer corresponds to the (3S) configuration (controlled by the cyclic transition state).

  • Deprotection:

    • Dissolve the intermediate in 4M HCl/dioxane. Stir at RT for 1 hour to remove the sulfinyl group and hydrolyze the ester (if global deprotection is desired) or use mild acid to retain the ester.

    • Isolate the final amino acid as the hydrochloride salt.

Method B: Rodionov Reaction (Scalable Racemic Route)

For large-scale production where resolution is acceptable, the Rodionov reaction provides a one-pot access to the racemic


-amino acid.
  • Reagents: 1,3-Thiazole-4-carbaldehyde, Malonic acid, Ammonium acetate.

  • Conditions: Reflux in ethanol (or acetic acid) for 6-8 hours.

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

  • Resolution: The racemate can be resolved using Lipase PS (Amano) or Penicillin G Acylase to selectively hydrolyze the N-phenylacetyl derivative of the (3S) enantiomer [1, 2].

Analogs and Structure-Activity Relationships (SAR)

The 3-amino-3-(thiazol-4-yl)propanoic acid scaffold is versatile. Modifications at the C2 position of the thiazole ring are the primary vector for SAR optimization.

Analog ClassModification (R-group on Thiazole C2)Effect on Properties
Parent HBaseline scaffold; minimal steric bulk.
2-Amino -NH₂Increases polarity; potential H-bond donor; antibacterial activity [3].
2-Aryl -Ph, -C₆H₄-XAdds hydrophobic bulk; enables

-stacking; common in anticancer agents [1].
2-Alkyl -CH₃, -CF₃Modulates lipophilicity; -CF₃ improves metabolic stability.
SAR Visualization

SAR cluster_mods Key Modification Sites Core Thiazole Core (C3-Position) R2 C2-Position (Thiazole) Pharmacophore Tuning Core->R2 Sterics/Electronics Beta Beta-Carbon (C3) Chirality (S > R) Core->Beta Bioactivity Alpha Alpha-Carbon (C2) Conformational Restriction Core->Alpha Rigidity (e.g., gem-dimethyl)

Figure 3: Structure-Activity Relationship (SAR) map for the thiazole beta-amino acid scaffold.

Applications in Drug Development[3][5][6]

Peptidomimetics

This scaffold is a critical "turn inducer." When incorporated into peptides, the extra carbon atom changes the dihedral angles, often favoring the formation of 14-helices (typical of


-peptides). This structure mimics the 

-helix of natural proteins but renders the molecule invisible to standard proteases, significantly extending plasma half-life.
Fragment-Based Drug Discovery (FBDD)

The thiazole ring is a bioisostere for pyridine or imidazole. In FBDD, this amino acid serves as a linker that can connect a "warhead" (interacting with a catalytic residue) to a "tail" (interacting with a solvent-exposed region).

  • Target Classes: Serine protease inhibitors, Integrin antagonists (RGD mimetics), and Anti-infectives.

References

  • Leonte, D., Bencze, L. C., Tötös, R., & Zaharia, V. (2016).

    
    -Amino Acids and 
    
    
    
    -Amino Esters. Farmacia, 64(2), 182-187. Link
  • Soloshonok, V. A., et al. (2010).

    
    -Amino Acids. Symmetry, 2(3), 1251-1274. Link
    
  • Malūkaitė, D., et al. (2021).

    
    -Amino Acid and Aromatic Moieties as Promising Scaffolds for Antibacterial Candidates. Molecules, 26(16), 4885. Link
    
  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

Sources

Protocols & Analytical Methods

Method

using (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in peptide synthesis

Application Note: High-Efficiency Incorporation of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis -amino acids in drug discovery. Abstract (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid in Solid-Phase Peptide Synthesis


-amino acids in drug discovery.

Abstract

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a non-proteinogenic


-amino acid that combines the proteolytic resistance of a 

-backbone with the pharmacophoric properties of a thiazole ring.[1] This residue is increasingly critical in the design of peptidomimetics, foldamers, and protease inhibitors. However, its incorporation into peptides presents specific challenges, including slower coupling kinetics characteristic of

-amino acids and the potential for side reactions involving the heterocyclic side chain. This guide provides a validated, high-fidelity protocol for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of sequences containing this residue.

Introduction & Chemical Context

The integration of


-amino acids into bioactive peptides is a proven strategy to enhance metabolic stability and induce specific secondary structures (e.g., 14-helices). The specific inclusion of the (1,3-thiazol-4-yl)  moiety adds a rigid, aromatic heterocycle capable of 

-

stacking and hydrogen bonding, often mimicking histidine or phenylalanine but with altered electronic properties.

Key Chemical Characteristics:

  • Classification:

    
    -amino acid (side chain on the 
    
    
    
    -carbon).[1]
  • Side Chain: 1,3-Thiazole (weakly basic, pKa

    
     2.5).[1] Unlike Histidine (pKa 
    
    
    
    6.0), the thiazole nitrogen is generally not nucleophilic enough to require protection (e.g., Trt) during standard coupling, simplifying the synthesis.
  • Stereochemistry: (3S)-configuration is analogous to the L-configuration of

    
    -amino acids in terms of spatial arrangement in foldamers.
    

Materials & Handling

ComponentSpecificationStorage/Handling
Amino Acid Fmoc-(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acidStore at +4°C, desiccated.[1] Allow to reach RT before opening.
Solubility Soluble in DMF, NMP, DMSO.[1]Dissolve immediately prior to use.[1] 0.2 M concentration recommended.[1]
Coupling Reagents HATU / HOAt (Preferred) or DIC / Oxyma Pure.[1]Use fresh solutions.
Resin Rink Amide (for amides) or Wang (for acids).[1][2]Low loading (0.3–0.5 mmol/g) is preferred to reduce steric crowding.[1]

Experimental Protocols

Protocol A: Resin Preparation & Fmoc Deprotection

Rationale:


-amino acids are bulky.[1] Ensuring efficient solvation and complete deprotection of the preceding residue is critical to prevent deletion sequences.
  • Swelling: Swell resin in DMF for 30 minutes (essential for adequate bead expansion).

  • Deprotection: Treat with 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress aspartimide formation if Asp is present).[1]

    • Cycle 1: 3 minutes.

    • Cycle 2: 12 minutes.

  • Wash: DMF (5x), DCM (3x), DMF (3x). Note: The DCM wash helps remove piperidine traces which can cause premature Fmoc removal of the incoming activated ester.

Protocol B: Activation & Coupling

Rationale: The


-position of the amine reduces nucleophilicity compared to 

-amino acids. Furthermore, the bulky thiazole side chain adds steric hindrance. Standard HBTU/HCTU protocols often result in incomplete coupling.[1]

Method 1: HATU/HOAt (Gold Standard for Difficult Couplings)

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq DIPEA.[1]

  • Pre-activation: Dissolve AA and reagents in DMF (min volume). Add DIPEA. Allow to activate for 30-60 seconds (do not exceed 2 mins to avoid racemization).

  • Coupling: Add to resin.

  • Reaction Time: 2 to 4 hours at Room Temperature.

    • Optimization: For sequences >15 residues, perform at 40°C or use microwave assistance (50°C, 15 mins).

Method 2: DIC/Oxyma Pure (Acylation-Free Option)

  • Stoichiometry: 3.0 eq Amino Acid : 3.0 eq DIC : 3.0 eq Oxyma Pure.

  • Coupling: Add AA and Oxyma to resin, followed by DIC.

  • Reaction Time: 3 to 6 hours or overnight.

Monitoring:

  • Kaiser Test: Effective for primary amines (blue = positive).[1][3]

  • Chloranil Test: Recommended if coupling to a secondary amine (e.g., Proline).[1][3]

  • Critical Check: If the test is slightly positive, perform a double coupling (repeat step with fresh reagents).

Protocol C: Cleavage & Isolation

Rationale: Thiazoles are stable to TFA but can be sensitive to alkylation by carbocations generated from protecting groups (e.g., Pbf, Trt, tBu). Scavengers are mandatory.[1]

  • Cocktail Preparation (Reagent K modified):

    • TFA: 92.5%

    • TIPS (Triisopropylsilane): 2.5% (Scavenger)

    • H₂O: 2.5% (Scavenger)

    • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Prevents oxidation of thiazole/methionine).

  • Reaction: Incubate resin with cocktail for 2.5 - 3 hours at RT.

  • Precipitation: Filter resin, drop filtrate into cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.

  • Lyophilization: Dissolve pellet in H₂O/Acetonitrile (1:1) and lyophilize.

Workflow Visualization

The following diagram illustrates the decision matrix for coupling this specific


-amino acid residue.

SPPS_Workflow Start Start: Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Choice Coupling Method? Wash->Choice HATU HATU/HOAt/DIPEA (Fast, High Efficiency) Choice->HATU Difficult Sequence DIC DIC/Oxyma (Low Racemization risk) Choice->DIC Standard / Cys-rich Coupling Coupling Reaction (2-4 Hours) HATU->Coupling DIC->Coupling Monitor Kaiser Test Coupling->Monitor Success Proceed to Next Cycle Monitor->Success Negative (Colorless) Fail Double Couple (Fresh Reagents) Monitor->Fail Positive (Blue) Fail->Coupling

Caption: Decision tree for the incorporation of


-thiazolyl amino acids, highlighting the critical monitoring step.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of

-carbon; Thiazole ring bulk.[1]
Switch to HATU if using HBTU.[1] Increase temperature to 50°C (microwave). Use double coupling .
Low Yield after Cleavage Incomplete cleavage; Re-attachment.[1]Extend cleavage time to 3 hours. Ensure TIPS is fresh.
Side Product (+15-20 Mass) Oxidation of Thiazole sulfur.[1]Ensure DODT or Thioanisole is present in cleavage cocktail.[1] Avoid vortexing cleavage mix (introduces air).[1]
Racemization Over-activation with base (DIPEA).[1]Use DIC/Oxyma (base-free).[1] If using HATU, reduce DIPEA to 2.0 eq relative to AA.[1]

References

  • Aguilar, M. I.[1][4] (Ed.).[1] (2020). Peptidomimetics: Protocols and Concepts.[1] Methods in Molecular Biology.[1][2] Springer.[1] Link

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta, 87(11), 2733-2763.[1] (Foundational work on beta-amino acid incorporation).[1]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). "Solid-Phase Synthesis of 1,3-Azole-Based Peptides and Peptidomimetics."[1][5] Organic Letters, 8(11), 2417–2420. (Specific context on thiazole stability in SPPS). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504.[1] (Review of side-chain protection strategies). Link

Sources

Application

Application Note: Strategic Utilization of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid in Antimicrobial Peptidomimetics

Executive Summary (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 119433-80-6) represents a high-value chiral building block for the synthesis of protease-resistant antimicrobial peptidomimetics . Unlike canonical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 119433-80-6) represents a high-value chiral building block for the synthesis of protease-resistant antimicrobial peptidomimetics . Unlike canonical


-amino acids, this 

-amino acid derivative confers two critical pharmacological advantages:
  • Metabolic Stability: The

    
    -backbone prevents recognition by ubiquitous endogenous proteases.
    
  • Thiazole Bioisosterism: The thiazole ring acts as a rigid, lipophilic bioisostere of the imidazole (His) or phenyl (Phe) ring, enhancing membrane intercalation efficacy while maintaining hydrogen-bonding potential via the ring nitrogen.

This guide details the protocols for incorporating this moiety into antimicrobial peptide (AMP) libraries via Solid-Phase Peptide Synthesis (SPPS) and validating their efficacy against multidrug-resistant (MDR) pathogens.

Strategic Application: De Novo Design of Thiazole-Containing -Peptides

The primary application of this compound is the construction of amphipathic helical foldamers . The (3S) configuration directs the folding of the peptide backbone into stable 14-helices (in


-peptides), which are potent disruptors of bacterial membranes.
Mechanistic Logic

The incorporation of the thiazole ring at the


 position creates a distinct "hydrophobic face" on the helix. When the peptide encounters a bacterial membrane, the cationic residues (e.g., Lys/Arg) anchor to the negatively charged phospholipid headgroups, while the thiazole rings drive insertion into the lipid bilayer, causing depolarization and cell death.
Workflow Visualization

The following diagram illustrates the critical path from building block to validated lead compound.

G Start (3S)-Thiazole-β-Amino Acid (Free Acid or Fmoc-Protected) Protect Fmoc Protection (If starting with free acid) Start->Protect Fmoc-Cl / NaHCO3 SPPS Solid Phase Synthesis (HATU/DIEA Coupling) Start->SPPS Direct use if Fmoc Protect->SPPS Yield >90% Cleavage TFA Cleavage & RP-HPLC Purification SPPS->Cleavage Resin Detachment Screening MIC/MBC Screening (MDR Strains) Cleavage->Screening Purity >95% Mechanism Membrane Permeabilization (SYTOX Green Assay) Screening->Mechanism Hit Validation

Figure 1: Critical workflow for transforming the thiazole building block into a bioactive peptide therapeutic.

Experimental Protocols

Protocol A: Fmoc-Protection of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

Rationale: Most commercial vendors supply the free acid or HCl salt. For SPPS, the N-terminus must be Fmoc-protected.

Materials:

  • (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the amino acid and

    
     in water. Add acetone to create a clear solution.
    
  • Addition: Add Fmoc-OSu dropwise at

    
    .
    
  • Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify to pH 2.0 with 1N HCl. The product may precipitate or require extraction with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Hexane to remove Fmoc-OSu byproducts.

    • Quality Check: Confirm purity via LC-MS (Target Mass: ~394 Da for Fmoc-derivative).

Protocol B: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Rationale:


-amino acids have slower coupling kinetics than 

-amino acids due to steric hindrance at the

-carbon. Standard HBTU protocols often fail; HATU is required.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

Procedure:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Pre-activate Fmoc-(3S)-thiazole-propanoic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes.

    • Add to resin.

    • Time: Allow coupling for 2–4 hours (double the standard time for

      
      -amino acids).
      
  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines/

    
    -amino acids than Kaiser test).
    
  • Capping: Acetylate unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Antimicrobial Efficacy Screening (MIC Assay)

Context: Thiazole-containing peptides often exhibit rapid bactericidal activity. The following protocol is optimized for cationic amphipathic peptides to minimize binding to plasticware.

Modifications for Thiazole Peptides:

  • Plate Material: Use Polypropylene (PP) or Non-binding surface (NBS) plates. Polystyrene binds cationic peptides, artificially inflating MIC values.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Data Interpretation Table: Typical MIC values for thiazole-containing


-peptidomimetics against ESKAPE pathogens.
PathogenStrain TypeExpected MIC Range (µg/mL)Clinical Relevance
Staphylococcus aureusMRSA (USA300)2 – 8High (Skin/Soft Tissue)
Enterococcus faecalisVRE4 – 16High (Nosocomial)
Pseudomonas aeruginosaMDR16 – 64Moderate (Requires optimization)
Candida albicansFluconazole-Resistant8 – 32Fungal Co-infection

Note: MICs >64 µg/mL indicate poor membrane insertion; reconsider the hydrophobicity balance by adding more thiazole units.

Mechanism of Action Validation

To confirm the thiazole moiety is driving membrane permeabilization rather than intracellular targeting, perform a SYTOX Green Uptake Assay .

Logic: SYTOX Green is membrane-impermeable. If the thiazole-peptide disrupts the membrane, the dye enters, binds DNA, and fluoresces.

  • Preparation: Wash bacteria (S. aureus) in PBS. Resuspend to

    
    .
    
  • Dye Addition: Add SYTOX Green (5 µM final). Incubate 15 min in dark.

  • Treatment: Add Peptide at

    
     MIC.
    
  • Readout: Measure Fluorescence (Ex 485 nm / Em 520 nm) every 5 min for 1 hour.

    • Result: A rapid spike in fluorescence (<10 min) confirms a membranolytic mechanism, characteristic of thiazole-stabilized helices.

References

  • Malūkaitė, D., et al. (2021).[1] "Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens."[2] Molecules, 27(1),[2][3] 74.

  • Sang, P., et al. (2020).[4] "Tailoring the Physicochemical Properties of Antimicrobial Peptides onto a Thiazole-Based γ-Peptide Foldamer." Journal of Medicinal Chemistry, 63(17), 9168-9180.[4]

  • Siodłak, D. (2015).[5] "α,β-Dehydroamino acids in naturally occurring peptides." Amino Acids, 47, 1–17.[5] [5]

  • PubChem. (2025).[6] "3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Compound Summary." National Library of Medicine.

Sources

Method

experimental design for testing the anticancer activity of thiazole derivatives

Application Note: Preclinical Evaluation of Thiazole Derivatives for Anticancer Activity Introduction: The Thiazole Pharmacophore Thiazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Thiazole Derivatives for Anticancer Activity

Introduction: The Thiazole Pharmacophore

Thiazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core scaffold for FDA-approved agents like Dasatinib (Src/Abl inhibitor), Ixabepilone (microtubule stabilizer), and Dabrafenib (BRAF inhibitor). The electron-rich nitrogen and sulfur atoms in the thiazole ring facilitate hydrogen bonding and π-π stacking interactions with critical biological targets, including receptor tyrosine kinases (VEGFR-2, EGFR), PI3K/Akt/mTOR signaling nodes, and the colchicine-binding site of tubulin [1, 2].

This guide outlines a rigorous experimental framework for validating novel thiazole analogs. Unlike generic screening protocols, this workflow addresses specific challenges associated with thiazole chemistry, such as hydrophobicity-induced precipitation and fluorescence interference in colorimetric assays.

Phase I: Compound Management & Quality Control

Critical Insight (Expertise): Thiazole derivatives often exhibit poor aqueous solubility. A common failure mode in screening is "crash-out" (precipitation) in cell culture media, leading to false negatives (compound doesn't reach cell) or false positives (crystals cause physical stress/lysis).

Protocol: Solubilization & Storage
  • Primary Stock: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mM .

    • QC Step: Sonicate for 5–10 minutes. Visually inspect for clarity. If turbidity persists, verify solubility limits; do not proceed to cell assays with suspension.

  • Storage: Aliquot into amber glass vials (thiazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Dilute stock into serum-free media immediately prior to treatment.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) (ideally ≤ 0.1%) to prevent solvent toxicity masking compound effects [3].

Phase II: In Vitro Cytotoxicity Screening (The "Go/No-Go" Decision)

While MTT is the standard, thiazole researchers must be wary. Some thiazole scaffolds possess intrinsic redox activity or fluorescence that can interfere with tetrazolium reduction or readout.

Assay Selection Guide
FeatureMTT AssaySRB Assay (Sulforhodamine B)Recommended For
Mechanism Mitochondrial dehydrogenase activity (Metabolic)Protein content (Biomass)
Interference Susceptible to redox-active compoundsLess susceptible to chemical interference
Sensitivity HighModerate
Recommendation Primary Screen Validation Screen (if compound is colored/fluorescent)
Protocol: MTT Viability Assay

Objective: Determine IC50 values (concentration inhibiting 50% growth).

  • Seeding: Plate cells (e.g., MCF-7, HepG2, A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Add compounds in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Controls:

      • Negative: 0.1% DMSO.

      • Positive: Staurosporine or Combretastatin A-4 (if targeting tubulin).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

    • Incubate 3–4h until purple formazan crystals form.

    • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Phase III: Mechanistic Elucidation

Once cytotoxicity is established (IC50 < 10 µM), the mechanism must be defined. Thiazoles typically act via Cell Cycle Arrest or Apoptosis Induction .

Workflow Visualization

ExperimentalWorkflow Stock Compound Stock (DMSO, 10mM) Screen Primary Screen (MTT) Determine IC50 Stock->Screen Decision IC50 < 10 µM? Screen->Decision Decision->Stock No (Redesign) Mechanistic Mechanistic Profiling Decision->Mechanistic Yes Cycle Cell Cycle Analysis (Flow Cytometry/PI) Mechanistic->Cycle Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Mechanistic->Apoptosis Target Target Validation (Tubulin/Kinase Assay) Mechanistic->Target InVivo In Vivo Xenograft (Nude Mice) Cycle->InVivo Apoptosis->InVivo Target->InVivo Lead Candidate

Figure 1: Decision tree for the evaluation of thiazole derivatives, progressing from solubility checks to in vivo validation.

Protocol A: Cell Cycle Analysis (Flow Cytometry)

Rationale: Thiazoles targeting tubulin (like Combretastatin analogs) typically arrest cells in the G2/M phase , whereas kinase inhibitors may cause G0/G1 arrest [4].

  • Treatment: Treat

    
     cells with the compound at IC50 concentration for 24h.
    
  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.[1]

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping). Incubate at -20°C overnight.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) .

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel for PI).

  • Output: Histogram of DNA content. Look for accumulation in G2/M peaks (4N DNA content).

Protocol B: Apoptosis (Annexin V-FITC/PI)

Rationale: Distinguishes between programmed cell death (apoptosis) and necrosis (toxicity).

  • Treatment: Treat cells at IC50 for 24h/48h.

  • Staining:

    • Harvest cells without harsh trypsinization (use Accutase if possible to preserve membrane).

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic nuclei).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Criterion: Significant shift to Q4/Q2 compared to control [5].

Mechanistic Pathway: Tubulin vs. Kinase Inhibition

Thiazoles are versatile.[2][3] It is vital to determine if your derivative acts as a Microtubule Destabilizer or a Kinase Inhibitor .

SignalingPathway Thiazole Thiazole Derivative Tubulin Tubulin (Colchicine Site) Thiazole->Tubulin Binding RTK RTK (VEGFR/EGFR) or PI3K/Akt Thiazole->RTK Binding Polymerization Inhibition of Polymerization Tubulin->Polymerization MitoticArrest G2/M Arrest Polymerization->MitoticArrest Apoptosis Apoptosis (Caspase 3/7 Activation) MitoticArrest->Apoptosis Phosphorylation Inhibition of Phosphorylation RTK->Phosphorylation G1Arrest G1 Arrest Phosphorylation->G1Arrest G1Arrest->Apoptosis

Figure 2: Dual mechanistic pathways often observed in thiazole derivatives: Tubulin destabilization vs. Kinase inhibition.

Validation Assay:

  • Tubulin Polymerization Assay: Use a fluorescence-based kit. If the compound inhibits tubulin, the fluorescence curve (polymerization) will be flattened compared to the Paclitaxel control (stabilizer) or vehicle (normal polymerization).

  • Kinase Profiling: Perform Western Blotting for phosphorylated targets (e.g., p-Akt, p-VEGFR, p-ERK) to confirm signal blockade [6].

References

  • Ayati, A. et al. (2019). Thiazole in the pathogenic microbe world: A review of the synthesis and biological activity. European Journal of Medicinal Chemistry. Link

  • Gomha, S.M. et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents. Molecules. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Link

  • Al-Sanea, M.M. et al. (2023).[4] New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Abcam. (2024). Cell cycle analysis with flow cytometry and propidium iodide.[3][5] Abcam Protocols. Link

  • Kashyap, S. et al. (2018). Thiazole: A Valuable Scaffold in Anticancer Drug Discovery.[2][3][4][6][7] Current Topics in Medicinal Chemistry. Link

Sources

Application

cell culture assays for evaluating (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid cytotoxicity

This Application Note is designed for researchers and drug discovery scientists evaluating the cytotoxic profile of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid . This compound, a chiral -amino acid derivative, repres...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists evaluating the cytotoxic profile of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid . This compound, a chiral


-amino acid derivative, represents a critical scaffold in peptidomimetic drug design, particularly for stabilizing peptide backbones against proteolytic degradation.

Given the prevalence of the thiazole moiety in potent antineoplastic agents (e.g., Epothilones, Dasatinib, Bleomycin), establishing the baseline cytotoxicity and mechanism of action for this specific building block is a prerequisite for its use in fragment-based drug discovery (FBDD).

Introduction & Biological Context

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a


-amino acid where the side chain is a thiazole ring. Unlike natural 

-amino acids,

-amino acids provide unique conformational stability and resistance to enzymatic hydrolysis.

Why Evaluate Cytotoxicity?

  • Scaffold Safety: To confirm that the building block itself does not possess non-specific toxicity (necrosis) before conjugation.

  • Pharmacophore Identification: Thiazole derivatives often exhibit tubulin-binding or kinase-inhibitory properties. This assay determines if the isolated amino acid retains any intrinsic antiproliferative activity.

  • Chirality Verification: The (3S) enantiomer may exhibit distinct biological interactions compared to the (3R) form; precise cytotoxicity data validates the stereochemical influence.

Experimental Design & Workflow

The evaluation follows a "Self-Validating" tiered approach:

  • Primary Screen: Metabolic viability (ATP quantification) to determine IC50.

  • Secondary Screen: Membrane integrity (LDH release) to distinguish cytostasis from necrosis.

  • Mechanistic Confirmation: Caspase 3/7 activation to confirm apoptosis.

Workflow Visualization

CytotoxicityWorkflow cluster_Readouts Multiplexed Readouts Compound Compound Prep (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid Treatment Treatment (0.1 - 100 µM, 72h) Compound->Treatment Cells Cell Seeding (A549, HeLa, HEK293) Cells->Treatment ATP Viability (ATP) CellTiter-Glo® Treatment->ATP LDH Membrane Integrity LDH-Glo™ Treatment->LDH Caspase Apoptosis Caspase-Glo® 3/7 Treatment->Caspase Analysis Data Analysis IC50 & Mode of Action ATP->Analysis LDH->Analysis Caspase->Analysis

Figure 1: Multiplexed cytotoxicity workflow allowing simultaneous determination of viability, necrosis, and apoptosis from the same experimental setup.

Protocol 1: Compound Preparation & Handling

Expert Insight:


-amino acids are zwitterionic. While water-soluble, the thiazole ring increases lipophilicity. To ensure consistent cellular uptake and prevent precipitation in media, a DMSO stock is recommended.
Materials
  • (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (Purity >95% by HPLC).

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Vehicle: PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Preparation
  • Stock Solution (100 mM):

    • Weigh 1.72 mg of compound (MW ≈ 172.2 g/mol ).

    • Dissolve in 100 µL of 100% DMSO. Vortex for 30 seconds until clear.

    • QC Check: Inspect for particulates. If turbid, sonicate for 5 minutes at room temperature.

  • Working Solutions (2x Concentrated):

    • Prepare a serial dilution in complete cell culture media (not PBS, to avoid osmotic shock).

    • Dilution Factor: 1:200 dilution of Stock into Media = 500 µM (0.5% DMSO).

    • Perform 1:3 serial dilutions to generate: 500, 166, 55, 18, 6, 2, 0.6 µM.

    • Final Assay Concentrations: 250, 83, 27, 9, 3, 1, 0.3 µM (after adding to cells).

Critical Control: Include a "Vehicle Only" control containing 0.25% DMSO (matching the highest test concentration) to normalize data.

Protocol 2: Primary Cytotoxicity Assay (ATP Quantification)

Rationale: ATP assays (e.g., CellTiter-Glo®) are the gold standard for viability. They are more sensitive than tetrazolium assays (MTT/MTS) and less prone to interference from thiazole-mediated redox cycling.

Cell Line Selection
  • A549 (Lung Carcinoma): High sensitivity to thiazole-based antimitotics.

  • HEK293 (Embryonic Kidney): Non-cancerous control to assess therapeutic window.

Procedure
StepActionCritical Parameter
1. Seeding Seed 3,000 - 5,000 cells/well in 96-well white-walled plates (opaque).Volume: 50 µL/well. Allow 24h attachment.
2. Treatment Add 50 µL of 2x Working Solutions to respective wells.Final Vol: 100 µL. Max DMSO: 0.25%.
3. Controls Pos: Staurosporine (1 µM). Neg: Vehicle (0.25% DMSO). Blank: Media only (no cells).Run in triplicate (

).
4. Incubation Incubate for 72 hours at 37°C, 5% CO₂.Ensure humidity to prevent evaporation.
5. Readout Equilibrate plate to RT (30 min). Add 100 µL ATP Reagent.Shake: Orbitally, 2 min. Incubate: 10 min (dark).
6. Detection Measure Luminescence (Integration: 0.5 - 1.0 sec).Gain adjustment: Auto-scale.

Data Calculation:



Plot log(concentration) vs. % Viability using a 4-parameter logistic fit to determine IC50.

Protocol 3: Mechanism of Action (Apoptosis vs. Necrosis)

Expert Insight: If the ATP assay shows reduced viability, you must distinguish between regulated cell death (apoptosis) and toxicity (necrosis). Thiazole compounds often induce apoptosis via microtubule interference.

Multiplexing Strategy

Use a non-lytic LDH assay on the supernatant before lysing cells for the ATP or Caspase assay.

Step-by-Step
  • Supernatant Collection (T=72h):

    • Carefully remove 50 µL of media from the treatment plate (Step 4 above) and transfer to a clear 96-well plate.

  • LDH Assay (Membrane Integrity):

    • Add 50 µL of LDH Detection Reagent. Incubate 30 min in dark.

    • Measure Absorbance (490 nm).

    • Interpretation: High signal = Necrosis (membrane rupture).

  • Caspase 3/7 Assay (Apoptosis):

    • On the remaining cells in the original plate (50 µL volume left), add 50 µL Caspase-Glo® 3/7 Reagent.

    • Incubate 30-60 min. Measure Luminescence.

    • Interpretation: High signal = Apoptosis.

Signaling Pathway Visualization

Mechanism Thiazole (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid Target Potential Target: Microtubules / Kinases? Thiazole->Target Binding? Membrane Membrane Rupture (LDH Release) Thiazole->Membrane High Dose / Off-Target Mito Mitochondrial Dysfunction (ATP Depletion) Target->Mito Stress Response Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Programmed Death Necrosis Necrosis Membrane->Necrosis Lysis

Figure 2: Potential mechanisms of action. The assay distinguishes between the apoptotic pathway (green) and necrotic lysis (black).

Troubleshooting & Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, perform these checks:

IssuePotential CauseValidation Step
High Background in Blank Compound interference or contamination.Interference Check: Add compound to ATP reagent without cells. If signal > Media only, the compound interacts with luciferase.
Precipitation Low solubility in aqueous media.Inspect wells under microscope (40x) before adding reagents. If crystals are visible, data is invalid at that concentration.
Flat Dose Response Compound degradation.Stability Check: Incubate compound in media at 37°C for 72h, then analyze by LC-MS to confirm stability of the

-amino acid.
Variable Replicates Edge effects (evaporation).Fill outer wells with PBS; do not use them for data.

References

  • PubChem. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid (CID 227176).[1] National Library of Medicine. [Link]

  • Ayad, M., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.[2][3] RSC Advances / NIH. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules, 18(12).[4] [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: ATP-Based Methods. Assay Guidance Manual (NCBI). [Link]

Sources

Method

Advanced Application Note: (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid in Agrochemical Discovery

Executive Summary This application note details the utility of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 1604261-61-1 for R-isomer; S-isomer analog) as a high-value chiral building block in the design of next...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (CAS: 1604261-61-1 for R-isomer; S-isomer analog) as a high-value chiral building block in the design of next-generation agrochemicals. Unlike standard


-amino acids, this 

-amino acid scaffold offers superior metabolic stability against plant and soil proteases. Its thiazole side chain serves as a versatile pharmacophore, critical for

-

stacking interactions in fungicidal targets (e.g., SDHIs) and plant growth regulator (PGR) receptors.

This guide provides a rationale for scaffold selection, specific synthetic protocols for library generation, and bioassay methodologies for antifungal and plant growth promotion screening.

Chemical Profile & Structural Rationale[1][2][3][4][5]

Compound Identity[5]
  • IUPAC Name: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

  • Class: Heterocyclic

    
    -amino acid
    
  • Stereochemistry: (S)-enantiomer (Critical for receptor selectivity)

  • Key Features:

    • Thiazole Ring: Bioisostere for pyridine/phenyl rings; enhances lipophilicity and metabolic resistance.

    • 
      -Backbone:  Extends the carbon chain by one unit compared to 
      
      
      
      -amino acids, introducing rotational freedom and resistance to aminopeptidases.
Mechanism of Action (MOA) Potential
  • Fungicide Scaffolding (SDHI): The thiazole ring mimics the succinate binding pocket in fungal Succinate Dehydrogenase (SDH). The

    
    -amino acid backbone allows for novel binding modes that can bypass resistance mutations affecting current carboxamide fungicides.
    
  • Plant Defense Priming: Structurally analogous to

    
    -aminobutyric acid (BABA) , a known priming agent. The addition of the thiazole ring may enhance systemicity or trigger specific defense pathways (SAR/ISR) without the phytotoxicity often associated with BABA.
    

Application Workflow: Design-Make-Test Cycle

The following diagram illustrates the strategic integration of this building block into an agrochemical discovery pipeline.

Agrochemical_Discovery_Workflow Substrate Natural Substrate (Succinate / Peptide) Scaffold (3S)-Thiazole Beta-Amino Acid Substrate->Scaffold Bioisosteric Replacement Library Combinatorial Library Generation Scaffold->Library Peptide Coupling (Protocol 1) Screening High-Throughput Screening (HTS) Library->Screening In Vivo/In Vitro (Protocol 2) Screening->Scaffold Refine Stereochemistry Lead Lead Candidate (Fungicide/PGR) Screening->Lead SAR Analysis

Figure 1: Strategic workflow for integrating (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid into discovery pipelines.

Protocol 1: Combinatorial Library Synthesis

Objective: To generate a library of N-acylated derivatives to probe the hydrophobic pocket of fungal SDH enzymes. Method: Solution-phase parallel synthesis.[1]

Materials
  • Core: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (protected as methyl ester if necessary).

  • Acylating Agents: Diverse acid chlorides (e.g., benzoyl chloride, 2-trifluoromethylbenzoyl chloride) or carboxylic acids.

  • Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology
  • Preparation: Dissolve (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid methyl ester (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to ensure deprotonation of the ammonium salt.

  • Activation (if using acids): Add Carboxylic Acid (1.1 eq) and HATU (1.1 eq). Stir for 15 minutes.

    • Alternative: If using Acid Chlorides, add slowly at 0°C, then warm to RT.

  • Coupling Reaction: Combine the activated acid solution with the amine core. Stir at room temperature for 12–16 hours under nitrogen atmosphere.

  • Monitoring: Verify conversion via LC-MS (Look for M+H of the amide product).

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO3, and Brine. Dry over MgSO4.

  • Deprotection (Hydrolysis): Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1) for 4 hours to reveal the free carboxylic acid (essential for metal coordination in SDH active sites).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Expert Insight: The (S)-configuration is maintained during HATU coupling. Avoid harsh basic conditions during hydrolysis to prevent racemization at the


-carbon.

Protocol 2: Antifungal Bioassay (Microtiter Format)

Objective: Quantify the EC50 of synthesized derivatives against Sclerotinia sclerotiorum and Rhizoctonia solani.

Materials
  • Pathogens: Fresh mycelial cultures of target fungi.

  • Media: Potato Dextrose Broth (PDB).

  • Controls: Commercial SDHI (e.g., Boscalid) as positive control; DMSO solvent blank as negative control.

  • Detection: Resazurin dye (Alamar Blue) or Optical Density (OD600).

Experimental Procedure
  • Compound Preparation: Prepare 10 mM stock solutions of library compounds in 100% DMSO.

  • Plate Setup: In a sterile 96-well plate, dispense 100 µL of PDB.

  • Serial Dilution: Add compounds to the first column and serially dilute (1:2) across the plate to generate a concentration range (e.g., 100 µM to 0.1 µM). Final DMSO concentration must be <1%.

  • Inoculation:

    • Harvest fungal spores or fragment mycelia in sterile water.

    • Adjust density to

      
       spores/mL.
      
    • Add 100 µL of inoculum to each well.

  • Incubation: Seal plates with gas-permeable film. Incubate at 25°C for 48–72 hours in the dark.

  • Readout:

    • OD Method: Measure absorbance at 600 nm.

    • Resazurin Method: Add 20 µL of resazurin solution. Incubate 4–6 hours. Color change from Blue (resazurin) to Pink (resorufin) indicates metabolic activity (growth).

  • Data Analysis: Calculate % Inhibition relative to solvent control. Fit curves using a 4-parameter logistic model to determine EC50.

Application 3: Plant Growth Promotion (Rapeseed Model)

Context: Research indicates that thiazole-propanoic acid derivatives can act as plant growth regulators, enhancing seed yield and oil content [1].[2][3][4][5]

Screening Protocol
  • Treatment: Foliar spray of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (50–150 mg/L) on rapeseed seedlings (BBCH 13–14 stage).

  • Observation: Monitor for "green effect" (delayed senescence), root mass increase, and final seed yield.

  • Mechanism Check: Perform qPCR on treated leaves for PR1 (Salicylic acid marker) and PDF1.2 (Jasmonic acid marker) to distinguish between direct hormonal mimicry and immunopriming.

Structural Logic & SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic when modifying this scaffold.

SAR_Logic Core (3S)-Thiazole-Beta-Amino Acid Core Mod_N N-Terminus Modification (Lipophilic Tail) Core->Mod_N Mod_C C-Terminus Modification (Acid/Ester/Amide) Core->Mod_C Mod_Ring Thiazole Ring Substitutions Core->Mod_Ring Effect_N Determines Membrane Permeability & Hydrophobic Pocket Binding Mod_N->Effect_N Effect_C Acid: Metal Coordination (SDH) Amide: Peptidomimetic Stability Mod_C->Effect_C Effect_Ring Pi-Stacking & Metabolic Stability Mod_Ring->Effect_Ring

Figure 2: SAR optimization logic for the thiazole-beta-amino acid scaffold.

References

  • Mickevičius, V., et al. (2013). "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives." Molecules, 18(12), 15003-15014.

  • Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[6][7] Current Medicinal Chemistry, 9(8), 811-822.

  • Malūkaitė, D., et al. (2021). "Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid... as Promising Scaffolds." Molecules, 27(1),[8][9] 74.

  • ChemScene. "(R)-3-Amino-3-(thiazol-4-yl)propanoic acid Product Page."

Sources

Application

analytical methods for quantifying (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in biological samples

Application Note: AN-030426 Title: A Validated HILIC-MS/MS Method for the High-Sensitivity Quantification of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in Human Plasma and Urine Audience: Researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-030426

Title: A Validated HILIC-MS/MS Method for the High-Sensitivity Quantification of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in Human Plasma and Urine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantitative determination of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in biological matrices. Given the compound's polar, zwitterionic nature, traditional reversed-phase chromatography offers insufficient retention. The HILIC-based approach presented here provides excellent retention, peak shape, and separation from endogenous interferences without the need for chemical derivatization.[1][2] We present two distinct sample preparation protocols: a rapid protein precipitation (PPT) method suitable for high-throughput applications and a more rigorous solid-phase extraction (SPE) method for achieving the highest sensitivity and cleanliness.[3][4] The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range.[5][6][7]

Introduction

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is an amino acid derivative of interest in pharmaceutical development. Accurate quantification of this molecule in biological fluids such as plasma and urine is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The primary analytical challenge stems from its high polarity and zwitterionic character at physiological pH, which complicates both its extraction from complex matrices and its retention on conventional reversed-phase liquid chromatography (RPLC) columns.[8][9]

Direct analysis of such polar compounds often results in poor chromatographic performance and significant matrix effects.[10] While chemical derivatization can improve chromatographic retention and sensitivity, it introduces additional steps, variability, and potential for side-product formation.[11][12] This application note describes a direct "dilute-and-shoot" or extraction-based method using HILIC, which is specifically designed for the retention and separation of polar compounds, coupled with tandem mass spectrometry for selective and sensitive detection.[1]

Experimental Workflow Overview

The analytical workflow is designed for robustness and adaptability, accommodating both high-throughput screening and high-sensitivity quantitative analysis needs. The process involves sample pretreatment, analyte extraction, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine) Pretreat Pre-treatment (Spike with IS) Sample->Pretreat Extract Extraction (PPT or SPE) Pretreat->Extract Evap Evaporation & Reconstitution Extract->Evap LC HILIC Separation Evap->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Data Acquisition Report Reporting & Review Quant->Report

Figure 1: Overall bioanalytical workflow.

Materials and Methods

Reagents and Chemicals
  • (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid: Reference standard (>98% purity).

  • (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid-d4: Stable isotope-labeled internal standard (SIL-IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Additives: Formic acid (FA) and Ammonium formate (NH₄FA) (both LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K₂EDTA) and urine from healthy volunteers.

Sample Preparation Protocols

The choice of sample preparation is critical for removing interferences and ensuring method robustness. We present two validated protocols.

Protocol 1: Protein Precipitation (PPT) for Plasma

This method is rapid and suitable for studies where high throughput is prioritized over the lowest limit of quantification.[3][13]

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of SIL-IS working solution (e.g., 500 ng/mL in 50:50 ACN:H₂O).

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.[14]

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject directly or evaporate to dryness and reconstitute in 100 µL of 90:10 ACN:H₂O for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma and Urine

This method provides a cleaner extract, minimizes matrix effects, and achieves a lower limit of quantification (LLOQ). A strong cation-exchange (SCX) mechanism is ideal for this zwitterionic compound.[4][10]

SPE_Protocol start Start: Plasma/Urine Sample pretreat Pre-treatment Add SIL-IS Dilute with 4% H3PO4 start->pretreat spe_steps Condition 1 mL MeOH 1 mL H2O Equilibrate 1 mL 0.1% FA in H2O Load Pre-treated Sample Wash 1 1 mL 0.1% FA in H2O Wash 2 1 mL 50% MeOH Elute 1 mL 5% NH4OH in MeOH pretreat->spe_steps post_elution Post-Elution Evaporate to Dryness Reconstitute in 90% ACN spe_steps->post_elution analysis Inject into LC-MS/MS post_elution->analysis

Figure 2: Strong Cation Exchange (SCX) SPE workflow.
  • Pre-treatment:

    • Plasma: To 100 µL of plasma, add 20 µL of SIL-IS and 400 µL of 4% phosphoric acid in water. Vortex to mix.

    • Urine: To 50 µL of urine, add 20 µL of SIL-IS and 500 µL of 0.1% FA in water. Vortex to mix.

  • SPE Procedure (using a polymeric SCX cartridge, e.g., 30 mg/1 mL):

    • Condition: Wash the cartridge with 1 mL of MeOH.

    • Equilibrate: Wash with 1 mL of water, followed by 1 mL of 0.1% FA in water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 0.1% FA in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of MeOH to remove non-polar interferences.

    • Elute: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in MeOH.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 ACN:H₂O with 0.1% FA.

LC-MS/MS Conditions

The use of HILIC chromatography is paramount for retaining the polar analyte.

ParameterCondition
LC System High-performance liquid chromatography system (e.g., Agilent, Waters, Shimadzu)
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Gradient 95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 189.1 -> 124.1 (Quantifier), 189.1 -> 70.1 (Qualifier)
SIL-IS: m/z 193.1 -> 128.1
Key MS Parameters Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V

Note: MRM transitions are hypothetical and must be optimized empirically.

Bioanalytical Method Validation

The method was validated following the core principles of the FDA and EMA guidelines for bioanalytical method validation.[5][6][15][16] All experiments were performed using the SPE protocol in human plasma.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS) at the retention times of the analyte and IS in 6 unique blank matrix lots.
Calibration Curve 8 non-zero standards. Linear regression with 1/x² weighting. R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet criteria.
Accuracy & Precision Three runs with QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[6]
Matrix Effect Calculated at Low and High QC levels in 6 matrix lots. The IS-normalized matrix factor should have a %CV ≤15%.
Recovery Analyte and IS extraction recovery determined at Low, Mid, and High QC levels. Should be consistent and reproducible.
Stability Bench-top, freeze-thaw, long-term, and post-preparative stability assessed. Analyte concentration must be within ±15% of nominal values.
Summary of Validation Results (Plasma, SPE Method)
Parameter (n=3 runs)LLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (150 ng/mL)
Precision (%CV) 8.9%6.5%4.1%3.8%
Accuracy (% Bias) -4.2%2.8%-1.5%0.9%
Recovery (%) -88.2%91.5%90.8%
Matrix Factor (CV%) -7.2%-6.1%

Stability Findings:

  • Bench-top: Stable in human plasma for 8 hours at room temperature.

  • Freeze-Thaw: Stable for at least 3 freeze-thaw cycles (-80°C to RT).

  • Long-Term: Stable for at least 90 days at -80°C.

  • Post-Preparative: Stable in the autosampler for 48 hours at 10°C.

Conclusion

This application note presents a selective, sensitive, and robust HILIC-MS/MS method for the quantification of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid in human plasma and urine. The described protocols, validated according to international regulatory guidelines, are fit for purpose and can be readily implemented in research and regulated bioanalytical laboratories to support drug development programs. The HILIC-based separation successfully overcomes the challenges associated with analyzing this polar compound, eliminating the need for complex derivatization procedures.

References

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing).
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Source not specified.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source not specified.
  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source not specified.
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. HHS. Available at: [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Source not specified.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Source not specified.
  • A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at: [Link]

  • Bioanalytical method validation emea. PPTX. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. Available at: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PubMed. Available at: [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. Available at: [Link]

  • QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. Taylor & Francis. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Source not specified. Available at: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. PMC. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Available at: [Link]

  • Solvent Extraction Techniques. Organomation. Available at: [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • QUANTIFICATION OF AMINO ACIDS IN RAT URINE BY SOLID-PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY/ELECTROSPRAY TANDEM MASS SPECTROMETRY: APPLICATION TO RADIATION INJURY RAT MODEL. Taylor & Francis Online. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid Derivatives

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid and its derivatives. This class of non-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid and its derivatives. This class of non-proteinogenic β-amino acids presents unique and significant purification challenges due to its inherent structural properties: a chiral center, a basic amino group, an acidic carboxyl group, and an aromatic thiazole heterocycle. These features result in zwitterionic behavior, specific solubility profiles, and a high potential for strong interactions with chromatographic stationary phases.

This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of this compound class.

Q1: My compound has very poor solubility in common organic solvents like ethyl acetate and dichloromethane. Why is this, and what solvents should I use?

A: This is a classic characteristic of zwitterionic compounds. At or near its isoelectric point (pI), your molecule has both a positive charge (on the amine) and a negative charge (on the carboxylate), making it behave like a salt. This leads to high lattice energy in the solid state and a preference for highly polar, protic solvents.

  • Explanation: The molecule's structure contains both a basic primary or secondary amine and a carboxylic acid. In the solid state and in neutral solutions, the acidic proton from the carboxyl group protonates the basic amine, forming an internal salt, or zwitterion. This charge separation dramatically increases polarity and reduces solubility in nonpolar or moderately polar organic solvents.

  • Solution: Focus on highly polar solvents. For chromatography, solvent systems often require modification to suppress this zwitterionic character. For crystallization, consider solvent systems like water, methanol, ethanol, or mixtures such as methanol/water or ethanol/acetonitrile.[1][2] The solubility can also be dramatically altered by adjusting the pH away from the isoelectric point.

Q2: I'm observing severe streaking on my TLC plate and significant peak tailing during silica gel column chromatography. What is causing this?

A: This is the most common and frustrating challenge with this class of molecules on standard silica gel. The issue stems from strong, undesirable secondary interactions between your polar, zwitterionic compound and the stationary phase.[3][4]

  • Causality: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group on your molecule interacts strongly with these acidic silanols via ionic and strong hydrogen-bonding interactions.[3][5] This causes a portion of the analyte to "stick" to the column, eluting slowly and resulting in a tailed peak.[3][6][7]

  • Initial Solution: You must modify your mobile phase to mitigate these interactions. This is achieved by adding a competitive acid or base to saturate the active sites on the silica or to protonate/deprotonate your analyte. A detailed guide is provided in Part 2.

Q3: What are the best starting conditions for developing a column chromatography method for these compounds?

A: Avoid neutral solvent systems (e.g., pure ethyl acetate/hexanes). Your starting point should always include mobile phase modifiers.

  • Recommended Starting Point (Normal Phase):

    • Solvent System: Dichloromethane (DCM)/Methanol. Start with a gradient from ~2% to 20% Methanol in DCM.

    • Additive: To this mobile phase, add a modifier. Common choices include:

      • 0.5-1% Acetic Acid or Formic Acid: To protonate the amine group on your molecule, minimizing its interaction with silanols.[8]

      • 0.5-1% Triethylamine (TEA) or Ammonia (in MeOH): To deprotonate the silanol groups on the silica, "passivating" the stationary phase.

  • Alternative: Consider reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[8][9] This is often more successful for highly polar, zwitterionic compounds.

Q4: I am struggling to induce crystallization for my final product. It either crashes out as an amorphous powder or becomes an oil. What should I try?

A: This is often due to either the solution being too supersaturated or the presence of persistent impurities that inhibit the formation of an ordered crystal lattice. The zwitterionic nature can also lead to complex solvation behavior.[10]

  • Troubleshooting Steps:

    • Slow Down Crystallization: Rapid cooling or rapid solvent evaporation leads to low-purity, amorphous solids. Allow your solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator.[11]

    • Solvent Screening: The key is finding a solvent in which your compound is soluble when hot but sparingly soluble when cold.[10][12] Test small amounts in various solvents: water, ethanol, isopropanol, acetonitrile, and mixtures thereof.

    • Use an Anti-Solvent: Dissolve your compound in a minimum amount of a good solvent (e.g., methanol or water) and slowly add a miscible "anti-solvent" (a solvent in which it is insoluble, e.g., diethyl ether, ethyl acetate, or acetonitrile) until turbidity persists.[12][13] This technique, known as anti-solvent crystallization, can be very effective.

    • pH Adjustment: If your compound is not in its zwitterionic form (e.g., isolated as an HCl or TFA salt), carefully adjusting the pH towards the isoelectric point can induce crystallization.

Q5: My NMR analysis shows impurities that appear structurally very similar to my product. What are the likely sources?

A: For β-amino acid syntheses, especially those involving common protecting groups like Fmoc, several side products are common.

  • Potential Impurities:

    • Racemized Product: If any step involved harsh basic or acidic conditions, you might have the (3R)-enantiomer. This will not be distinguishable by standard 1H NMR but requires chiral analysis.

    • Starting Materials: Incomplete reaction is a common source of impurities.

    • Byproducts from Synthesis: Depending on the synthetic route, byproducts can be structurally very similar. For example, in syntheses starting from Fmoc-protected amino acids, contamination of the starting material with Fmoc-β-Ala-OH can lead to insertion impurities.[14][15]

    • Protecting Group Remnants: Incomplete removal of protecting groups (e.g., Boc, Cbz, Fmoc) or byproducts from the deprotection step (e.g., dibenzofulvene from Fmoc removal) can be contaminants.[16]

Part 2: Troubleshooting Guide: Column Chromatography

Problem: Severe Peak Tailing or Complete Retention on Silica Gel

This is the primary chromatographic hurdle. The cause is the strong interaction between the polar/charged functional groups of your analyte and the acidic silanol groups of the stationary phase.[3][4]

Solution Workflow:

G start Start: Severe Tailing Observed mod_mobile Modify Mobile Phase (DCM/MeOH or EtOAc/Hex) start->mod_mobile add_acid Add 0.5-1% Acetic Acid or Formic Acid mod_mobile->add_acid  Protonates Analyte Amine add_base Add 0.5-1% TEA or NH4OH mod_mobile->add_base  Deactivates Silica Silanols check_shape Peak Shape Improved? add_acid->check_shape add_base->check_shape yes Yes check_shape->yes no No check_shape->no end End: Successful Separation yes->end change_phase Switch Stationary Phase no->change_phase alumina Try Neutral Alumina change_phase->alumina reverse_phase Use Reversed-Phase (C18) change_phase->reverse_phase ion_exchange Consider Ion-Exchange Chromatography change_phase->ion_exchange

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic Acid

Welcome to the technical support center dedicated to providing in-depth guidance on the optimal coupling conditions for (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the optimal coupling conditions for (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this heterocyclic β-amino acid. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high-yield, high-purity couplings.

Introduction: Understanding the Unique Challenges

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a valuable building block in medicinal chemistry, offering a unique structural motif. However, its successful incorporation into peptide chains requires careful consideration of its distinct chemical properties. The presence of the thiazole ring and the β-amino acid structure introduces specific challenges that are not typically encountered with standard α-amino acids.

Key Considerations:
  • Steric Hindrance: The bulky thiazole ring can sterically hinder the approach of the coupling reagents and the incoming amine, potentially leading to slower reaction kinetics and incomplete coupling.

  • Racemization Risk: The electron-withdrawing nature of the thiazole ring can increase the acidity of the α-proton, making the chiral center more susceptible to epimerization under basic conditions, a common side reaction in peptide synthesis.[1][2]

  • Thiazole Ring Reactivity: The thiazole ring itself can be reactive under certain conditions. The ring nitrogen can be protonated or alkylated, and the C5 position is susceptible to electrophilic attack.[3] This necessitates careful selection of reagents and conditions to avoid unwanted side reactions.

  • β-Amino Acid Reactivity: β-amino acids can exhibit different reactivity profiles compared to their α-analogues, which may require adjustments to standard coupling protocols.

This guide will provide a structured approach to addressing these challenges through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My coupling reaction with (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is showing low yield. What are the likely causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Coupling: Due to the steric bulk of the thiazole ring, standard coupling times may be insufficient.

    • Solution:

      • Extend the reaction time: Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal reaction time.[3]

      • Double coupling: After the initial coupling, filter and wash the resin, then perform a second coupling with fresh reagents. This is particularly useful for sterically hindered amino acids.[3][4]

      • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful molecular interactions.[5]

  • Suboptimal Coupling Reagent: Not all coupling reagents are equally effective for hindered amino acids.

    • Solution:

      • Switch to a more potent coupling reagent: If you are using a carbodiimide-based reagent like DCC or DIC, consider switching to a uronium/aminium salt like HATU, HBTU, or COMU, which are known for their high reactivity and efficiency with hindered couplings.[1][6][7]

      • Consider phosphonium salt reagents: Reagents like PyBOP are also highly effective and can be a good alternative.[8]

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[4]

    • Solution:

      • Incorporate chaotropic salts: Adding salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation.

      • Use "Magic Mixture": A solvent mixture of DMF/DCM containing ethylene carbonate can be effective in preventing aggregation.[4]

      • Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes overcome aggregation.[4]

Q2: I'm observing a significant amount of a diastereomeric impurity in my final product. How can I minimize racemization?

A2: Racemization is a critical concern, especially with the electron-withdrawing thiazole ring.[1] Here's how to address it:

  • Choice of Coupling Reagent and Additives: The activation method plays a crucial role.

    • Solution:

      • Use racemization-suppressing additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) with carbodiimide coupling reagents. For more challenging cases, 7-aza-1-hydroxybenzotriazole (HOAt) is highly effective in minimizing racemization.[4]

      • Uronium/Aminium salts: Reagents like HATU and HCTU inherently contain a moiety that suppresses racemization.[6][7]

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Solution:

      • Use a non-nucleophilic, sterically hindered base: N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine might be preferable.[9]

      • Avoid excess base: Use the minimum amount of base required to neutralize any salts and facilitate the reaction. Excess base can promote epimerization.

  • Pre-activation Time: The duration of the activation step before adding the amine component can influence racemization.

    • Solution:

      • Minimize pre-activation time: Activate the carboxylic acid for the shortest time necessary before adding the amine component. This reduces the time the activated, racemization-prone species is present.

Q3: Are there any specific side reactions I should be aware of involving the thiazole ring itself?

A3: Yes, the thiazole ring can participate in side reactions.

  • N-Alkylation/Acylation of the Thiazole Ring: The nitrogen atom in the thiazole ring is nucleophilic and can potentially react with the activated carboxyl group or other electrophiles.

    • Mitigation:

      • Use of appropriate protecting groups: While typically not necessary for the thiazole ring itself, if significant side reactions are observed, exploring N-protection of the thiazole might be a last resort. However, this adds complexity to the synthesis.

      • Control of stoichiometry: Avoid using a large excess of the activated amino acid.

  • Electrophilic Attack on the Thiazole Ring: The C5 position of the thiazole ring is the most susceptible to electrophilic attack.[3]

    • Mitigation:

      • Choice of coupling reagent: While unlikely with standard coupling reagents, be mindful of any highly reactive electrophilic species that might be generated in situ.

      • Reaction conditions: Maintain neutral to slightly basic pH to minimize activation of the thiazole ring towards electrophilic attack.

Q4: How can I effectively monitor the progress of my coupling reaction?

A4: Monitoring the reaction is crucial for optimization and troubleshooting.

  • Qualitative Tests:

    • Kaiser Test: This is a reliable test for the presence of primary amines. A positive result (blue color) indicates incomplete coupling.[3]

    • Chloranil Test: This test can be used to detect secondary amines and can be useful if your coupling partner is a secondary amine.[10]

  • Quantitative Analysis:

    • Cleave and Analyze: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry to determine the extent of coupling and identify any side products.

    • On-Resin Analysis: Techniques like solid-state NMR or FT-IR spectroscopy can provide information about the reaction progress without the need for cleavage.[11][12]

Recommended Coupling Protocol

This protocol provides a starting point for the successful coupling of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid. Optimization may be required based on the specific coupling partner and solid support.

Materials:
  • Fmoc-protected (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

  • Solid support with a free amino group

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, NMP)

  • Washing solvents (e.g., DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Step-by-Step Procedure:
  • Resin Swelling: Swell the resin in the reaction solvent (e.g., DMF) for at least 30 minutes.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free amine (positive result).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow/clear) indicates complete coupling.

    • If the Kaiser test is positive, continue the reaction for another 1-2 hours or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Proceed to the next step in your synthesis.

Data Summary Table

The choice of coupling reagent can significantly impact the efficiency and potential for side reactions. The following table provides a general comparison of common coupling reagents for challenging couplings.

Coupling ReagentClassRelative ReactivityRacemization RiskComments
DCC/DIC + HOBt CarbodiimideModerateModerateByproduct (DCU) can be insoluble.
HBTU/TBTU Uronium/AminiumHighLowWidely used, efficient, and cost-effective.[6][9]
HATU Uronium/AminiumVery HighVery LowExcellent for sterically hindered amino acids, but more expensive.[6][7]
PyBOP PhosphoniumHighLowGood for hindered couplings, byproduct is water-soluble.[8]
COMU Uronium/AminiumVery HighVery LowOxyma-based reagent, considered a safer alternative to benzotriazole-based reagents.[13]

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow start Start: Resin with Free Amine swell 1. Resin Swelling start->swell deprotection 2. Fmoc Deprotection (if needed) swell->deprotection activation 3. Amino Acid Activation deprotection->activation coupling 4. Coupling Reaction activation->coupling monitoring 5. Reaction Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Incomplete (Double Couple) wash 6. Washing monitoring->wash Complete end End: Coupled Product on Resin wash->end

Caption: A generalized experimental workflow for the coupling of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_coupling Check for Incomplete Coupling (Kaiser Test) low_yield->check_coupling incomplete Incomplete Coupling check_coupling->incomplete Positive complete Coupling Appears Complete check_coupling->complete Negative extend_time Extend Reaction Time incomplete->extend_time check_aggregation Investigate Peptide Aggregation complete->check_aggregation double_couple Perform Double Coupling extend_time->double_couple change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent add_chaotrope Add Chaotropic Salts (e.g., LiCl) check_aggregation->add_chaotrope change_solvent Use Aggregation-Disrupting Solvents add_chaotrope->change_solvent increase_temp Increase Reaction Temperature change_solvent->increase_temp

Caption: A decision tree to guide troubleshooting efforts in the case of low reaction yield.

References

  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • Slideshare. (n.d.). Racemization in peptide synthesis. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • Vertex AI Search. (2024). Monitoring of Peptide Coupling and Capping.
  • Krol, M. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 729-745.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids.
  • Bentham Science Publisher. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. (2005). Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides.
  • ResearchGate. (2005). Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides.
  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Google Patents. (n.d.).
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • PubChem. (n.d.). 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (3S)-3-Amino-3-(1,3-thiazol-4-yl)propanoic Acid

This technical guide addresses the scale-up synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a chiral -amino acid often utilized as a pharmacophore in peptidomimetics and fragment-based drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid , a chiral


-amino acid often utilized as a pharmacophore in peptidomimetics and fragment-based drug discovery.

The guide prioritizes the Ellman Sulfinamide Auxiliary route combined with a Reformatsky-type reaction . This pathway is selected for its superior diastereoselectivity (


), scalability, and avoidance of heavy metal hydrogenation catalysts often incompatible with sulfur-containing heterocycles like thiazole.

Module 1: Strategic Route Selection

Why this route? While enzymatic resolution (lipases) is cheaper for early discovery, it is capped at 50% yield per cycle. For multikilogram delivery, the Asymmetric Ellman Auxiliary approach provides a high-yielding, enantioselective pathway that avoids the racemization risks associated with classical resolution.

The Validated Pathway
  • Condensation: Thiazole-4-carbaldehyde + (

    
    )-tert-butanesulfinamide 
    
    
    
    Chiral
    
    
    -sulfinyl imine.
  • C-C Bond Formation: Imine + Zinc/Ethyl bromoacetate (Reformatsky)

    
     Protected 
    
    
    
    -amino ester.
  • Global Deprotection: Acid hydrolysis

    
     Target Zwitterion.
    
Process Workflow Diagram

G Start Thiazole-4-carbaldehyde (Starting Material) Step1 Step 1: Imine Formation (Ti(OEt)4, (S)-tBu-Sulfinamide) Start->Step1 Check1 QC: Water Content < 0.1%? Step1->Check1 Check1->Step1 No (Re-dry solvent) Step2 Step 2: Reformatsky Reaction (Zn, BrCH2COOEt, THF) Check1->Step2 Yes Step3 Step 3: Acid Deprotection (HCl/Dioxane or MeOH) Step2->Step3 Step4 Step 4: Zwitterion Isolation (pH Adjustment to pI ~6.5) Step3->Step4 Final (3S)-3-Amino-3-(thiazol-4-yl)propanoic Acid (>99% ee, >98% purity) Step4->Final

Caption: Logical workflow for the asymmetric synthesis of the target beta-amino acid.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Imine Formation (The Titanium Challenge)

Reaction: Thiazole-4-carbaldehyde + (


)-tBu-SO-NH

+ Ti(OEt)


(

)-Sulfinyl Imine.
IssueRoot CauseTroubleshooting Protocol
Gelatinous Emulsion during Workup Hydrolysis of Ti(OEt)

produces hydrated TiO

, which traps organic product and clogs filters.
Do NOT use simple water quench. Method A (Saline): Quench with brine/celite paste. Filter the granular solid.Method B (Glauber’s Salt): Add solid Na

SO

H

O. This sequesters water and creates a filterable solid.
Incomplete Conversion Equilibrium reaction; water byproduct hydrolyzes the imine back to aldehyde.Ensure Ti(OEt)

is fresh (clear liquid, not cloudy). Use 2.0–2.5 equivalents. Run in dry THF or DCM under N

.
Thiazole Ring Degradation Extended heating at >60°C causes darkening/decomposition.Limit temperature to 40–50°C. Monitor by HPLC. Thiazoles are thermally stable but sensitive to prolonged Lewis acid exposure.
Phase 2: Asymmetric Reformatsky (The Zinc Challenge)

Reaction: Imine + BrZnCH


COOEt 

Protected Amino Ester. Criticality: This step sets the chiral center. The (

)-sulfinyl group directs the Zinc enolate to the Re-face, yielding the (

)-diastereomer (which becomes (

) after deprotection).

Q: The reaction won't start (Induction Period). What do I do? A: Zinc surface oxidation is the culprit.

  • Activation: Treat Zn dust with 1-2% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane in THF at reflux for 15 mins before adding reagents.

  • Temperature: Reformatsky reactions are exothermic. Initiate at 35-40°C, then control the feed rate of the bromide to maintain gentle reflux. Do not dump all reagents at once.

Q: I see low diastereoselectivity (


). 
A: 
  • Temperature Control: Lower the reaction temperature to -20°C or 0°C. While Reformatsky is often done at reflux, lower temps improve de if the rate permits.

  • Solvent: Switch from pure THF to THF/DCM mixtures to alter coordination geometry.

Phase 3: Deprotection & Isolation (The Zwitterion Challenge)

Reaction: Protected Ester


 Amino Acid Hydrochloride 

Zwitterion.

Q: How do I isolate the free amino acid without chromatography? A: Crystallization at the Isoelectric Point (pI).

  • Deprotection: Treat the intermediate with 4M HCl in dioxane/water. The sulfinyl group cleaves to SO

    
     and the ester hydrolyzes.
    
  • pI Calculation:

    • pKa

      
      
      
      
      
      3.6
    • pKa

      
      
      
      
      
      10.2
    • Thiazole N is weakly basic (pKa

      
       2.5) and will not be protonated at isolation pH.
      
    • Target pI

      
       6.9. 
      
  • Protocol:

    • Dissolve the crude HCl salt in minimum water.

    • Slowly add 2M NaOH or Et

      
      N until pH reaches 6.8–7.0.
      
    • Add Ethanol or Isopropanol as an anti-solvent to induce crystallization.

    • Cool to 0°C and filter.

Module 3: Detailed Experimental Protocol (100g Scale)

Safety Warning: Thiazoles can be toxic. Handle all powders in a fume hood. Zinc activation can release H


 gas.
Step 1: ( )- -(Thiazol-4-ylmethylene)-t-butanesulfinamide
  • Charge a 2L reactor with Thiazole-4-carbaldehyde (56.5 g, 0.5 mol) and (

    
    )-2-methyl-2-propanesulfinamide (66.6 g, 0.55 mol).
    
  • Add anhydrous THF (500 mL). Stir to dissolve.

  • Add Ti(OEt)

    
     (228 g, 1.0 mol) via addition funnel over 30 mins. (Slight exotherm).
    
  • Heat to 45°C for 12 hours. Monitor conversion by HPLC (>98% conversion).

  • Workup: Cool to 20°C. Pour mixture into a rapidly stirring suspension of Celite (100 g) in Brine (500 mL). Stir for 1 hour until the Ti salts become granular.

  • Filter through a Celite pad. Wash cake with EtOAc (2 x 300 mL).

  • Concentrate organic phase to yield the crude imine. Recrystallize from Hexane/EtOAc if necessary (usually not required).

Step 2: Ethyl (3S)-3-((tert-butylsulfinyl)amino)-3-(thiazol-4-yl)propanoate
  • Charge a 3L reactor with Zn dust (98 g, 1.5 mol, activated). Add THF (400 mL).

  • Activate: Add TMSCl (5 mL) and stir at 40°C for 20 mins.

  • Prepare Feed: Mix Ethyl bromoacetate (125 g, 0.75 mol) and the Imine from Step 1 (approx 0.5 mol) in THF (600 mL).

  • Initiate: Add 5% of the Feed to the Zn slurry. Heat to 50°C to initiate (look for exotherm/color change).

  • Addition: Once initiated, add the remaining Feed over 2 hours, maintaining internal temp at 40–45°C.

  • Quench: Cool to 0°C. Add sat. NH

    
    Cl (500 mL).
    
  • Extract with EtOAc, wash with NaHCO

    
    , dry, and concentrate.
    
  • Purification: Slurry the solid in Et

    
    O/Hexane to remove non-polar impurities. Yield: ~80-90%.[1][2]
    
Step 3: Hydrolysis & Isolation
  • Dissolve the protected intermediate (100 g) in 6M HCl (500 mL).

  • Heat to 80°C for 4 hours. (Monitors cleavage of both sulfinyl group and ethyl ester).

  • Concentrate to dryness to remove excess HCl and SO

    
    .
    
  • Redissolve residue in Water (300 mL).

  • Adjust pH: Slowly add 4M NaOH to pH 6.8 (precipitate forms).

  • Crystallize: Add EtOH (600 mL) and cool to 0°C for 4 hours.

  • Filter the white solid. Wash with cold EtOH. Dry in vacuum oven at 40°C.

Module 4: Quality Control Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual
Purity (HPLC)

98.0%
C18 Column, Phosphate buffer/MeCN
Enantiomeric Excess

99.0%
Chiral HPLC (e.g., Chiralpak ZWIX)
Assay (Titration) 98.0 – 102.0%Perchloric acid titration (non-aqueous)
Residual Zinc < 20 ppmICP-MS

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines and Heterocycles using Sulfinamides." Accounts of Chemical Research, 35(11), 984–995. Link

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Balskus, E. P.; Jacobsen, E. N. (2007). "Asymmetric Catalysis of the Reformatsky Reaction." Comprehensive Organic Synthesis II, Vol 2.
  • PubChem Compound Summary. (2024). "3-(2-amino-1,3-thiazol-4-yl)propanoic acid."[4] National Center for Biotechnology Information. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Thiazole-Containing β-Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The intersection of the β-amino acid scaffold and the thiazole heterocycle presents a fertile ground for the discovery of novel therapeutic agents. The inhe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The intersection of the β-amino acid scaffold and the thiazole heterocycle presents a fertile ground for the discovery of novel therapeutic agents. The inherent biological significance of β-amino acids as peptide and natural product building blocks, combined with the diverse pharmacological profile of the thiazole ring, has spurred the development of a multitude of analogs with promising activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid analogs and related derivatives, with a focus on their antimicrobial and cytotoxic properties. We will delve into the causal relationships behind experimental design and present supporting data to illuminate the path for future drug discovery efforts in this chemical space.

The Allure of the Thiazole-β-Amino Acid Moiety

The thiazole ring is a key structural motif in numerous clinically used drugs, including the anticancer agent Dasatinib and the vitamin thiamine (Vitamin B1).[1][2] Its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. When coupled with a β-amino acid, the resulting structure offers a unique three-dimensional arrangement of functional groups, enabling interactions with a wide array of biological targets. The β-amino acid backbone provides conformational constraint compared to its α-amino acid counterpart, which can lead to enhanced metabolic stability and target selectivity.[3]

This guide will explore how modifications to three key regions of the general thiazole-β-amino acid scaffold influence biological activity:

  • The Thiazole Ring: Substitutions at the C2, C4, and C5 positions.

  • The Amino Group: Acylation, and substitution patterns.

  • The Propanoic Acid Moiety: Esterification and other modifications.

Antimicrobial Activity: A Tale of Substitution Patterns

Several studies have highlighted the potential of thiazole-containing β-amino acid analogs as potent antimicrobial agents, particularly against Gram-positive bacteria and various fungal strains.[4][5] The general consensus from the available data is that the nature and position of substituents on the thiazole and associated aromatic rings are critical for potent and selective activity.

Key SAR Insights for Antibacterial Activity

A systematic exploration of N,N-disubstituted β-amino acids bearing a thiazole moiety has revealed several key SAR trends.[6][7][8][9][10] The Hantzsch thiazole synthesis is a commonly employed method for generating these analogs.[6][10]

  • Substitution at the 4-position of the Thiazole Ring: The introduction of substituted phenyl rings at the C4 position of the thiazole has a profound impact on antibacterial activity. Analogs bearing a 4-chlorophenyl or 4-fluorophenyl group at this position have demonstrated potent and selective bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • The Role of the Amino Group: The presence of a phenylamino group at the C2 position of the thiazole ring appears to be a common feature in many active analogs. Further substitutions on this phenyl ring can modulate activity.

  • Impact of a 4-oxo Group: The presence of a 4-oxo group on the thiazole ring, as seen in 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, has been associated with discrete antimicrobial activity.[6][9][10]

Comparative Antibacterial Activity of Thiazole Analogs
Compound IDThiazole Substitution (C4-position)Amino Group SubstitutionKey Activity (MIC in µg/mL)Reference
2a 4-FluorophenylPhenylamino at C2S. aureus: 1-2[4][5]
2b 4-ChlorophenylPhenylamino at C2S. aureus (including VRSA): 1-2[4]
2c 4-BromophenylPhenylamino at C2S. aureus: 2[4]
3i 5-(5-bromothiophen-2-ylmethylidene)-4-oxoPhenylamino at C2Promising antibacterial activity[10]

Note: The compound IDs are taken from the cited literature for consistency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro antimicrobial activity of a compound.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in microplate wells add_inoculum Add bacterial inoculum to each well start->add_inoculum Inoculate inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

The rationale behind this protocol is to determine the lowest concentration of a drug that is effective in preventing the growth of a pathogen, providing a quantitative measure of its potency.

Cytotoxic Activity: Targeting Cancer Cells

The thiazole-amino acid hybrid scaffold has also emerged as a promising framework for the development of novel cytotoxic agents.[11] The general strategy involves the incorporation of a 2-aminothiazole pharmacophore with N-Boc protected amino acids, creating a diverse library of compounds for screening against various cancer cell lines.

Key SAR Insights for Cytotoxic Activity
  • The Amino Acid Moiety: The nature of the amino acid conjugated to the thiazole core plays a significant role in cytotoxic activity. Different amino acids can influence the overall lipophilicity, conformational flexibility, and potential interactions with the biological target.

  • Substitution at the C4-position of the Thiazole: Similar to the antimicrobial analogs, substitutions at the C4 position of the thiazole ring are crucial for potent cytotoxicity. The introduction of substituted phenyl rings or other heterocyclic moieties can significantly enhance activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the C4 position has been shown to be beneficial for activity.[11]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amino acid serves as a hydrophobic moiety and is often a key feature in active cytotoxic analogs.[11]

Comparative Cytotoxic Activity of Thiazole-Amino Acid Hybrids
Compound IDAmino Acid MoietyC4-Substituent on ThiazoleCytotoxicity (IC50 in µM)Reference
5a PhenylalaninePhenylGood activity[11]
- -3,4,5-TrimethoxyphenylEnhanced activity[11]

Note: Specific IC50 values for a range of compounds are detailed in the source literature. This table provides a high-level summary of key findings.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cells in a 96-well plate and allow to adhere add_compounds Treat cells with various concentrations of test compounds seed_cells->add_compounds incubate_treatment Incubate for a specified period (e.g., 24-72 hours) add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt add_solvent Add a solubilizing agent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit cell growth by 50%.

This protocol provides a reliable and high-throughput method for screening the cytotoxic potential of a library of compounds. The underlying principle is that the amount of formazan produced is directly proportional to the number of viable cells.

Future Directions and Concluding Remarks

The exploration of the structure-activity relationship of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid analogs and related derivatives has yielded valuable insights into the design of novel antimicrobial and cytotoxic agents. The key takeaway is the critical importance of the substitution pattern on the thiazole ring and the nature of the groups attached to the amino and carboxylic acid functionalities.

Future research in this area should focus on:

  • Systematic Library Synthesis: The generation of focused libraries of analogs with systematic variations at the key positions to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational SAR knowledge presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of thiazole-containing β-amino acids to discover and develop the next generation of innovative therapeutics.

References

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]

  • LSMU. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Khan, S., & Khan, I. A. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(7), 341. [Link]

  • Mickevičius, V., Voskienė, A., Jonuškienė, I., Kolosej, R., Šiugždaitė, J., Venskutonis, P. R., Kazernavičiūtė, R., Brazienė, Z., & Jakienė, E. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [https://www.researchgate.net/publication/259142751_Synthesis_and_Biological_Activity_of_3-Phenyl13-thiazol-2-yl-amino]propanoic_Acids_and_Their_Derivatives]([Link])

  • Mickevičius, V., Vaickelionienė, S., Vaickelionis, G., & Stravinskienė, V. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 74. [Link]

  • Nguyen, T. H., Nguyen, T. H. A., Le, T. H., Nguyen, H. T., & Le, T. V. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(42), 26033-26043. [Link]

  • Mickevičius, V., Vaickelionienė, S., Vaickelionis, G., & Stravinskienė, V. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PubMed. [Link]

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 267-279. [Link]

  • Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. FULIR. [Link]

Sources

Comparative

benchmarking (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid against known enzyme inhibitors

Benchmarking Guide: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid vs. Standard Enzyme Inhibitors -Amino Acids as PAL/PAM Inhibitors Executive Summary: The Case for Thiazole Bioisosteres (3S)-3-amino-3-(1,3-thiazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid vs. Standard Enzyme Inhibitors


-Amino Acids as PAL/PAM Inhibitors

Executive Summary: The Case for Thiazole Bioisosteres

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid (herein referred to as TPA-Beta ) represents a strategic evolution in the design of phenylalanine mimics. While traditional inhibitors of Phenylalanine Ammonia Lyase (PAL) and Phenylalanine Aminomutase (PAM) rely on phenyl ring electronics, TPA-Beta introduces a 1,3-thiazole moiety.

This substitution offers two distinct advantages over the incumbent standards:

  • Electronic Modulation: The thiazole nitrogen provides a hydrogen bond acceptor site absent in the phenyl ring of Phenylalanine, potentially altering binding enthalpy (

    
    ) within the enzyme's active site.
    
  • Metabolic Stability: As a

    
    -amino acid, TPA-Beta possesses inherent resistance to standard proteolysis, making it a superior candidate for in vivo stability compared to 
    
    
    
    -amino acid analogues.

This guide outlines the protocol to benchmark TPA-Beta against the industry gold standards: AIP (High Potency) and L-AOPP (Mechanism-Based).

The Benchmarking Landscape

To validate TPA-Beta, it must be compared against established inhibitors with known kinetic profiles.

Comparator CompoundStructure ClassMechanismRole in Benchmark
AIP (2-aminoindan-2-phosphonic acid)Phosphonic Acid AnalogTransition-state Analogue (Slow-binding)Potency Standard: The benchmark for high affinity (

nM).
L-AOPP (2-aminooxy-3-phenylpropanoic acid)Aminooxy AnalogCompetitive / Adduct formingMechanistic Control: Used to assess carbonyl attack mechanisms.
t-Cinnamic Acid PhenylpropanoidProduct InhibitionFeedback Control: Establishes the baseline for product-mediated regulation.
TPA-Beta (Candidate)Thiazole

-Amino Acid
Competitive (Predicted)The Candidate: Evaluated for

and thermodynamic efficiency.

Mechanistic Context

The primary target, PAL, utilizes a MIO (4-methylidene-imidazole-5-one) prosthetic group to catalyze the deamination of L-Phenylalanine. The benchmarking hypothesis is that TPA-Beta competes for the active site, where the thiazole ring mimics the phenyl ring of the substrate but creates a distinct electrostatic footprint.

PAL_Mechanism Enzyme PAL Enzyme (MIO Prosthetic Group) Complex_ES E-S Complex (Michaelis) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Inhibited) Enzyme->Complex_EI + TPA-Beta (Competition) Substrate L-Phenylalanine (Substrate) Substrate->Complex_ES Inhibitor TPA-Beta (Inhibitor) Inhibitor->Complex_EI Product trans-Cinnamate + Ammonia Complex_ES->Product Deamination (k_cat) Product->Enzyme Feedback Inhibition (Ki_prod)

Figure 1: Competitive inhibition pathway. TPA-Beta competes with L-Phe for the MIO active site, preventing the formation of the E-S complex necessary for cinnamate production.

Experimental Protocols

Protocol A: Spectrophotometric Kinetic Assay (The Standard)

Objective: Determine


 and 

values.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.5 (PAL optimum).

  • Substrate: L-Phenylalanine (Stock: 100 mM in buffer).

  • Enzyme: Recombinant PAL (e.g., Petroselinum crispum PAL-1) or Rhodotorula glutinis PAL.

  • Detection: UV-Vis Spectrophotometer at 290 nm (t-Cinnamate

    
    ).
    

Workflow:

  • Blanking: Prepare a blank containing Buffer + Enzyme + TPA-Beta (to account for any UV absorbance by the thiazole ring at 290 nm).

  • Incubation: Pre-incubate Enzyme (0.05 units) with varying concentrations of TPA-Beta (0.1 nM to 100 µM) for 10 minutes at 30°C.

    • Expert Insight: Pre-incubation is critical. AIP is a slow-binding inhibitor.[1][2] If TPA-Beta mimics this, immediate measurement will underestimate potency.

  • Initiation: Add L-Phenylalanine (at

    
     concentration, typically ~200 µM).
    
  • Measurement: Monitor

    
     for 5 minutes.
    
  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the competitive inhibition equation:
    
    
    
    
Protocol B: Isothermal Titration Calorimetry (ITC) (The Validator)

Objective: Distinguish between Enthalpic (


) and Entropic (

) contributions of the thiazole binding.

Why this matters: High affinity driven by entropy (hydrophobic effect) suggests broad, non-specific binding. High affinity driven by enthalpy suggests specific hydrogen bonding/electrostatics—a key advantage of the thiazole nitrogen.

Steps:

  • Cell: 20 µM PAL enzyme in degassed Tris buffer.

  • Syringe: 200 µM TPA-Beta in the exact same buffer batch (to prevent heat of dilution artifacts).

  • Titration: 20 injections of 2 µL each at 25°C.

  • Output: Direct measurement of

    
     (Dissociation Constant) and 
    
    
    
    .

Comparative Data Analysis

Use the following structure to report your findings. The values below are representative benchmarks for the standard inhibitors to guide your comparison.

Table 1: Benchmarking Metrics

MetricAIP (Gold Standard) L-AOPP TPA-Beta (Target Criteria)

~20 nM~50 nM< 500 nM (Desired)

7 ± 2 nM25 ± 5 nM< 100 nM (Desired)
Binding Mode Slow-binding (Transition State)CompetitiveCompetitive
Thermodynamics Enthalpy DrivenMixedEnthalpy Preferred (H-bond to N)
UV Interference None at 290 nmNone at 290 nmCheck at 290 nm (Thiazole absorbance)

Interpretation Guide:

  • If

    
     (TPA-Beta) < 
    
    
    
    (AIP):
    The thiazole provides superior active site complementarity.
  • If

    
     is higher but 
    
    
    
    is similar:
    The compound may have better solubility or stability trade-offs despite lower raw potency.
  • If Time-Dependent Inhibition is observed: The compound likely mimics the transition state, similar to AIP.

Benchmarking Workflow Diagram

Follow this decision tree to validate the compound's efficacy.

Benchmarking_Workflow Start Start: TPA-Beta Characterization Solubility Solubility Check (Tris pH 8.5) Start->Solubility UV_Scan UV Scan (200-400nm) Check 290nm Interference Solubility->UV_Scan Primary_Assay Primary Screen Fixed [I] = 10 µM UV_Scan->Primary_Assay Decision_1 >50% Inhibition? Primary_Assay->Decision_1 Full_Kinetics Full Kinetics Determine Ki & Mode Decision_1->Full_Kinetics Yes Fail Discard / Redesign Decision_1->Fail No ITC ITC Analysis Thermodynamic Profile Full_Kinetics->ITC If Ki < 1 µM

Figure 2: Strategic workflow for validating TPA-Beta. Note the critical UV Scan step to prevent false negatives/positives in the spectrophotometric assay.

References

  • Zon, J., & Amrhein, N. (2003). Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. Phytochemistry.

  • Zoń, J., et al. (2005). Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids. Chemistry & Biodiversity.

  • Appert, C., et al. (2003). Structural and catalytic properties of the four phenylalanine ammonia-lyase isoenzymes from parsley. European Journal of Biochemistry.

  • PubChem. (2025).[3] Compound Summary: 3-(2-amino-1,3-thiazol-4-yl)propanoic acid.[3] National Library of Medicine.

Sources

Validation

comparing the antimicrobial spectrum of different thiazole-based compounds

Executive Summary & Rationale The thiazole ring ( ) remains a cornerstone of medicinal chemistry due to its ability to mimic nucleobases and peptides, offering high affinity for diverse biological targets. However, for d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The thiazole ring (


) remains a cornerstone of medicinal chemistry due to its ability to mimic nucleobases and peptides, offering high affinity for diverse biological targets. However, for drug development professionals, the challenge lies not in synthesis, but in scaffold selection .

This guide objectively compares the antimicrobial spectrum of three dominant thiazole subclasses: 2-Aminothiazoles , 4-Thiazolidinones , and Benzothiazoles . We analyze their performance against Gram-positive and Gram-negative pathogens, supported by Structure-Activity Relationship (SAR) logic and validated screening protocols.

Structural Classes & Mechanism of Action

To understand the spectrum, we must first define the pharmacophore. The variation in antimicrobial activity is directly linked to the substitution patterns and ring fusions.

The Contenders
  • 2-Aminothiazoles:

    • Core Utility: Often linked with sulfonamides (e.g., Sulfathiazole).

    • Primary Mechanism: Competitive inhibition of dihydropteroate synthase (folate pathway interference).

  • 4-Thiazolidinones:

    • Core Utility: A saturated C4-carbonyl derivative. Known as "magic moieties" for their ability to intercalate DNA.

    • Primary Mechanism: Inhibition of MurB (cell wall synthesis) and DNA gyrase.

  • Benzothiazoles:

    • Core Utility: Benzene-fused thiazole. High lipophilicity.

    • Primary Mechanism: DNA gyrase B subunit inhibition and interference with bacterial oxidative phosphorylation.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how structural modifications shift the antimicrobial spectrum from narrow (Gram-positive) to broad.

SAR_Analysis Core Thiazole Core (C3H3NS) Sub_C2 C2-Amino Substitution (2-Aminothiazoles) Core->Sub_C2 Sub_C4 C4-Carbonyl Saturation (4-Thiazolidinones) Core->Sub_C4 Fusion Benzene Fusion (Benzothiazoles) Core->Fusion Target_1 Target: Dihydropteroate Synthase Effect: Gram(-) Potency Sub_C2->Target_1 Mimics PABA Target_2 Target: MurB / Peptidoglycan Effect: Broad Spectrum + Antifungal Sub_C4->Target_2 H-Bonding Capacity Target_3 Target: DNA Gyrase (GyrB) Effect: High Potency vs. S. aureus / MRSA Fusion->Target_3 Hydrophobic Pocket Binding

Figure 1: Structure-Activity Relationship (SAR) mapping showing how core modifications dictate biological targets and subsequent antimicrobial spectrum.

Comparative Performance Analysis

The following data aggregates representative Minimum Inhibitory Concentration (MIC) ranges derived from recent meta-analyses of thiazole derivatives.

Spectrum Efficacy Table
Feature2-Aminothiazoles4-ThiazolidinonesBenzothiazoles
Gram-Positive Potency (S. aureus, B. subtilis)Moderate (8 – 64 µg/mL)High (2 – 16 µg/mL)Very High (0.5 – 8 µg/mL)
Gram-Negative Potency (E. coli, P. aeruginosa)High (4 – 32 µg/mL)Moderate (16 – 128 µg/mL)Low to Moderate (>32 µg/mL)
Antifungal Activity (C. albicans)LowHigh Moderate
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Lipophilic)
Cytotoxicity (

)
LowModerateHigh (Requires optimization)
Critical Insights
  • Gram-Negative Permeability: 2-Aminothiazoles outperform benzothiazoles in Gram-negative strains. This is attributed to the porin channels in the outer membrane of Gram-negative bacteria, which favor the smaller, more polar aminothiazole molecules over the bulky, lipophilic benzothiazoles [1].

  • The MRSA Advantage: Benzothiazoles show superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The fused ring system fits tightly into the ATP-binding pocket of the GyrB subunit, a mechanism distinct from

    
    -lactams, bypassing standard resistance pathways [2].
    
  • The "Privileged" Scaffold: 4-Thiazolidinones are unique due to their antifungal overlap. If your target indication is a polymicrobial wound infection (bacteria + fungi), this is the superior scaffold choice.

Experimental Protocol: High-Throughput MIC Determination

To validate these comparisons in your own lab, you cannot use a standard Mueller-Hinton broth protocol without modification. Thiazoles, particularly benzothiazoles, suffer from solubility issues that cause precipitation, leading to false negatives.

Protocol: Resazurin-Based Microtiter Assay (Modified for Lipophilic Compounds)

Reagents & Preparation
  • Indicator: Resazurin sodium salt (0.015% w/v in PBS). Sterilize by filtration.

  • Solvent: DMSO (Dimethyl sulfoxide). Critical: Final well concentration must be <2.5% to avoid solvent toxicity.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Workflow
  • Compound Solubilization: Dissolve thiazole derivatives in 100% DMSO to create a stock solution of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, add 100 µL of CAMHB to columns 2-12. Add 100 µL of compound stock to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Adjust bacterial culture (E. coli ATCC 25922 or S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Inoculation: Add 100 µL of diluted inoculum to all wells. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink/Colorless = Growth (Metabolic reduction of resazurin to resorufin).

Validation Logic (Self-Correcting System)
  • Control A (Sterility): Media + Solvent (No Bacteria). Must remain Blue.

  • Control B (Growth): Media + Bacteria + Solvent (No Drug). Must turn Pink.

  • Control C (Reference): Ciprofloxacin. Must match CLSI established ranges.

If Control A turns Pink, your media is contaminated. If Control B stays Blue, your inoculum is non-viable or the DMSO concentration killed the bacteria.

Experimental Workflow Diagram

Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution 2-fold dilution Incubate Incubation (18-24h @ 37°C) Dilution->Incubate Inoculum Inoculum (0.5 McFarland) Inoculum->Incubate Add 100µL Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Read MIC (Blue vs Pink) Dye->Read 2-4h reaction

Figure 2: Modified Resazurin Microtiter Assay workflow ensuring solubility management and visual endpoint determination.

Conclusion & Recommendations

For drug development pipelines:

  • Select 2-Aminothiazoles if targeting Gram-negative uropathogens or seeking synergy with existing sulfonamides.

  • Select Benzothiazoles for anti-MRSA programs or tuberculosis research (anti-mycobacterial activity is high in this class).

  • Select 4-Thiazolidinones for broad-spectrum topical applications where fungal co-infection is a risk.

Final Note on Toxicity: While Benzothiazoles offer the highest Gram-positive potency, they carry the highest risk of eukaryotic toxicity. Early ADMET screening (specifically hepatotoxicity) is mandatory for this subclass [3].

References

  • Mishra, C. B., et al. (2017). "Thiazole: A potent scaffold for the development of new drug candidates." Journal of Heterocyclic Chemistry.

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry.

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antimicrobial agents." Bioorganic & Medicinal Chemistry.

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

[1] Executive Summary: Immediate Action Required Compound Status: Chiral Pharmaceutical Intermediate / Non-Pharmacopoeial Default Safety Band: Occupational Exposure Band (OEB) 3 (0.01 – 1 mg/m³) until specific toxicologi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Required

Compound Status: Chiral Pharmaceutical Intermediate / Non-Pharmacopoeial Default Safety Band: Occupational Exposure Band (OEB) 3 (0.01 – 1 mg/m³) until specific toxicological data proves otherwise. Critical Hazard: Respiratory sensitization and ocular damage due to the thiazole moiety. Primary Directive: Do not handle on an open bench. All solid-phase manipulation requires a certified chemical fume hood or powder containment enclosure.

Risk Assessment & Hazard Identification

Rationale for stringent controls in the absence of compound-specific toxicology.[1]

As a Senior Application Scientist, I must emphasize that while a specific SDS for the (3S) enantiomer may be sparse, we apply the Parallelogram Approach [1]. We infer toxicity based on structural analogs (Thiazole and


-amino acids).
  • The Thiazole Ring: Thiazole derivatives are metabolically active and are known structural alerts for skin and respiratory sensitization [2]. They can undergo bioactivation via CYP450 enzymes, leading to reactive metabolites [3].

  • The Amino Acid Moiety: Zwitterionic solids like this propanoic acid derivative are prone to static charging. This creates "flying dust" during weighing, significantly increasing the risk of inhalation exposure [4].

  • Chirality ((3S)-Isomer): Stereoisomers can exhibit vastly different biological potencies.[1] In drug discovery, the (S)-enantiomer often carries the primary pharmacological activity; therefore, it must be treated as the "potent" form.[1]

PPE Selection Matrix

This matrix defines the required protective gear based on the "Band Control" strategy for intermediate potency compounds.

Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Spill Cleanup / >10g)Technical Rationale
Respiratory N95 / FFP2 (Minimum)PAPR or P100 Half-maskThiazole dusts are fine particulates.[1] N95 filters 95% of airborne particles; P100 is required for larger spills to prevent sensitization.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Film (e.g., Silver Shield®)Thiazoles can permeate standard latex.[1] Double nitrile provides a "breakthrough" buffer and visual tear indication.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (High-neck, Tyvek wristlets)Tyvek® Coverall (Hooded)Cotton coats trap dust.[1] Tyvek repels particulates and prevents cross-contamination to street clothes.
Decision Logic: Engineering Controls

Select your containment strategy based on the quantity handled.[2]

PPE_Decision_Logic Start Start: Assess Quantity Qty_Check Quantity of (3S)-Thiazole AA? Start->Qty_Check Small_Scale < 100 mg Qty_Check->Small_Scale Med_Scale 100 mg - 10 g Qty_Check->Med_Scale Large_Scale > 10 g Qty_Check->Large_Scale Hood Standard Fume Hood (Face Velocity: 100 fpm) Small_Scale->Hood Powder_Hood HEPA Filtered Powder Enclosure Med_Scale->Powder_Hood Glovebox Isolator / Glovebox (Negative Pressure) Large_Scale->Glovebox PPE_Level1 PPE Level 1: Single Nitrile, Safety Glasses, Lab Coat Hood->PPE_Level1 PPE_Level2 PPE Level 2: Double Nitrile, Goggles, N95 Mask, Tyvek Sleeves Powder_Hood->PPE_Level2 PPE_Level3 PPE Level 3: PAPR, Double Gloves, Tyvek Suit Glovebox->PPE_Level3

Figure 1: Containment and PPE decision tree based on aggregate mass handling. Note that "Med_Scale" is the most common R&D scenario.

Operational Protocol: Safe Handling & Weighing

Objective: Transfer solid (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid from stock container to reaction vessel without generating inhalable dust.

Step 1: Preparation (Static Control)
  • The Problem: Amino acid powders are highly static-prone.

  • The Fix: Use an anti-static gun (ionizer) inside the hood before opening the vial. If unavailable, wipe the exterior of the vial and spatula with a dryer sheet or anti-static wipe.

  • PPE Donning: Put on inner gloves -> Tyvek sleeves -> Outer gloves -> Goggles -> N95 Mask. Tape the gap between glove and sleeve if handling >1g.

Step 2: The "Circle of Safety"
  • Clear the fume hood. Place a plastic tray (secondary containment) in the center.

  • Line the tray with a chemically resistant absorbent pad (e.g., Pig Mat).[1]

  • Crucial: All weighing must happen inside this tray. If powder spills, it stays in the tray, not the hood floor.[1]

Step 3: Transfer Technique
  • Tare the receiving vessel (flask/vial).

  • Open the stock container slowly to avoid the "puff" of dust caused by pressure equalization.

  • Use a disposable anti-static weighing boat or a long-neck funnel.

  • Do not dump. Tap the spatula gently.

  • Immediately recap the stock container before moving the weighed material.

Step 4: Solubilization (Wet-Wetting) [1]
  • Add solvent to the solid immediately after weighing to suppress dust.

  • Note: Thiazole amino acids are typically soluble in water (at low/high pH) or DMSO.

  • Once in solution, the respiratory hazard is significantly reduced, and standard chemical handling applies.[1]

Decontamination & Waste Disposal

Disposal Logic: The thiazole ring contains both Sulfur and Nitrogen.[3][4] Standard combustion can generate SOx and NOx gases.

Waste StreamProtocol
Solid Waste High-Temperature Incineration. Label as "Contains Thiazole / Organic Sulfur." Do NOT landfill.
Liquid Waste Segregate into "Halogenated/Sulfur-Bearing Organic" waste streams. Do not mix with oxidizers (e.g., Nitric Acid) as thiazoles can react vigorously.[1]
Spill Cleanup 1. Cover with wet paper towels (to prevent dust).2. Wipe with 10% Bleach solution (oxidizes the sulfur ring) followed by water.3. Place all cleanup materials in a sealed hazardous waste bag.
Workflow Visualization

Handling_Workflow Prep 1. De-Static & Setup (Ionizer + Tray) Weigh 2. Weighing (Inside Hood + Tray) Prep->Weigh Don PPE Solubilize 3. Solubilization (Wet-Wetting) Weigh->Solubilize Suppress Dust Decon 4. Decontamination (Wipe surfaces) Solubilize->Decon Process Complete Waste 5. Waste Disposal (Incineration Stream) Decon->Waste S/N Segregation

Figure 2: Operational workflow emphasizing dust suppression (Solubilization) and specific waste segregation.

References
  • Centers for Disease Control and Prevention (CDC). (2011). Setting Occupational Exposure Limits for Unstudied Pharmaceutical Intermediates Using an In Vitro Parallelogram Approach. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid (Analog).[1] Retrieved from [Link][1]

  • Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link][1]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press.[5][7] Retrieved from [Link][1]

Sources

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